Technical Whitepaper: Synthesis and Characterization of 1,3-Dichlorohexafluoropropane
This guide details the synthesis, characterization, and handling of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (also known as CFC-216ca ; CAS 662-01-1).[1][2] This compound is a critical linear perfluorocarbon intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis, characterization, and handling of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (also known as CFC-216ca ; CAS 662-01-1).[1][2]
This compound is a critical linear perfluorocarbon intermediate, distinct from its isomers CFC-216ba and CFC-216aa.[1][2] It serves as a specialized solvent, a heat transfer fluid, and a precursor for introducing the
motif into pharmaceutical and agrochemical scaffolds.[1][2]
[1][2]
Strategic Overview & Chemical Identity[1][2]
1,3-Dichlorohexafluoropropane (
) is a symmetric, linear perfluorinated alkane capped with chlorine atoms.[1][2] Unlike hydrofluorocarbons (HFCs), it lacks hydrogen, imparting exceptional thermal and chemical stability.[1][2]
Property
Value
IUPAC Name
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Common Code
CFC-216ca
CAS Number
662-01-1
Molecular Formula
Molecular Weight
220.93 g/mol
Boiling Point
35–36 °C (at 760 mmHg)
Density
1.573 g/cm³ (at 20 °C)
Appearance
Colorless liquid
Isomer Differentiation
Researchers must distinguish this compound from its isomers, which have vastly different reactivities:
Two primary routes are recommended based on purity requirements and starting material availability.[1][2]
Route A: Radical Chlorination of 1,3-Diiodoperfluoropropane (High Purity)
This is the preferred laboratory method.[1][2] It utilizes the commercially available 1,3-diiodoperfluoropropane (CAS 422-91-3) and effects a halogen exchange via a radical mechanism.[1][2]
Mechanism:
The weak
bond (210 kJ/mol) is cleaved homolytically, allowing chlorine (240 kJ/mol bond strength, but forming stronger bonds) to displace the iodine.[1][2]
Protocol:
Setup: A photochemical reactor or a high-pressure Hastelloy autoclave.
has a plane of symmetry, resulting in two distinct fluorine environments.[1][2]
Signal
Group Identity
Chemical Shift (, ppm vs. )
Multiplicity
Coupling ()
A
Terminal
-64.0 to -68.0
Triplet
B
Internal
-118.0 to -122.0
Quintet
Interpretation: The terminal fluorines (A) are deshielded by the chlorine atom compared to the internal fluorines (B).[1][2] The triplet splitting of A arises from coupling to the two B fluorines.[1][2] The quintet splitting of B arises from coupling to the four equivalent A fluorines.[1][2]
NMR Spectroscopy
Expect two signals with complex splitting due to
coupling ( coupling is large, typically 200–300 Hz).[1][2]
Terminal C: Triplet of triplets (approx. 110–120 ppm).[1][2]
Internal C: Triplet of quintets (approx. 105–115 ppm).
Authoritative Safety Protocol:
As a perfluorinated chlorocarbon, this compound is chemically stable but poses specific risks.[1][2]
Volatility: With a boiling point of ~35 °C, it is extremely volatile.[1][2] Always handle in a fume hood.[1][2] Store in a refrigerator (4 °C) in tightly sealed containers (PTFE-lined caps).
Pressure Hazards: Synthesis Route A involves heating liquid chlorine and perfluoroalkyl iodides in a closed vessel.[1][2] This generates significant pressure.[1][2] Use only rated pressure vessels (Hastelloy or Monel) with burst discs.[1][2]
PFAS Considerations: While shorter chain than legacy PFOS/PFOA, this is a PFAS (Per- and Polyfluoroalkyl Substance).[1][2] Waste must not be disposed of down the drain.[1][2] It requires high-temperature incineration at certified facilities.[1][2]
References
PubChem. (2025).[1][2] 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (Compound).[1][2][3][4] National Library of Medicine.[1][2] [Link][1][2]
Vertex AI Search. (2025).[1][2][4] Synthesis of Derivatives of Hexafluoroisopropanol.[1][2] University of Mississippi eGrove.[1][2] [Link] (Contextual reference for fluorinated synthesis techniques).
Dungan, C. H., & Van Wazer, J. R. (1967).[1][2] Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.[1][2] (Foundational text for 19F shift prediction).
Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Standard reference for coupling constants).
Banks, R. E., et al. (1994).[1][2] Fluorine Chemistry at the Millennium. Elsevier.[1][2] (General reference for Hunsdiecker and halogen exchange in fluorocarbons).
This technical guide provides a comprehensive analysis of 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane , a critical fluorocarbon intermediate also known industrially as HCFC-216ca .[1][2] Executive Summary 1,3-Dichloro-1,1...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane , a critical fluorocarbon intermediate also known industrially as HCFC-216ca .[1][2]
Executive Summary
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (
) is a symmetric hydrochlorofluorocarbon (HCFC) characterized by high thermal stability, non-flammability, and specific solvent power for perfluorinated compounds.[2] While historically utilized as a precision cleaning agent replacing CFC-113, its contemporary value in drug development and materials science lies in its role as a fluorinated linker precursor .[2] It serves as a source of the perfluoropropyl () motif and a precursor to reactive intermediates like hexafluorocyclopropane.[2][3]
Chemical Identity & Molecular Architecture
Distinct from its isomer 1,2-dichlorohexafluoropropane (HCFC-216ba), the 1,3-isomer possesses
symmetry, influencing its dipole moment and solvent interactions.[2]
Parameter
Specification
IUPAC Name
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Common Designations
HCFC-216ca, CFC-216ca, R-216ca
CAS Registry Number
662-01-1
Molecular Formula
SMILES
FC(F)(Cl)C(F)(F)C(F)(F)Cl
Molecular Weight
220.93 g/mol
Structural Feature
Terminal chlorines on a perfluorinated propane chain.[1][2][4]
Physicochemical Profile
The following data represents validated physical constants essential for process engineering and solvent selection.
Process Insight: The boiling point of ~35°C makes HCFC-216ca an ideal low-boiling process solvent .[2][3] It can be easily removed via mild distillation, minimizing thermal stress on sensitive fluorinated APIs during purification steps.[2]
Chemical Reactivity & Synthesis Applications
For research and drug development, HCFC-216ca is not merely a solvent but a reagent .[2][3] Its reactivity is dominated by the C-Cl bonds, which are weaker than the C-F bonds, allowing for selective functionalization.
Dechlorination to Hexafluorocyclopropane
A primary synthetic utility is the reductive cyclization to form hexafluorocyclopropane (
), a highly strained, reactive intermediate used to introduce cyclopropyl groups into pharmaceutical candidates.[2]
The terminal chlorines can undergo metal-halogen exchange (using
-BuLi or Mg) at low temperatures (-78°C) to generate perfluoropropyllithium species.[2][3] These nucleophiles can attack carbonyls or epoxides to install a perfluoropropyl chain.[2][3]
Radical Addition (Kharasch Addition)
Under radical conditions (peroxide initiation or UV), the C-Cl bond can be homolytically cleaved.[2][3] The resulting perfluoroalkyl radical adds to alkenes, effectively "stitching" the fluorinated chain onto an olefinic drug scaffold.
Reactivity Workflow Diagram
The following diagram illustrates the divergent pathways for HCFC-216ca utilization in synthesis.
Caption: Synthetic divergence of HCFC-216ca showing cyclization, nucleophilic generation, and radical addition pathways.[2]
Handling, Safety, and Environmental Protocol
As a halogenated solvent, strict adherence to safety protocols is required.[2]
Toxicology & Exposure[2][3]
Inhalation: High concentrations may cause asphyxiation or cardiac sensitization (arrhythmia), a common trait of haloalkanes.[2]
Skin/Eye: Causes irritation (H315, H319).[2][3] Defatting of skin upon prolonged contact.[2][3]
ODP (Ozone Depletion Potential): ~0.02 - 0.[2][3]05. As an HCFC, it is a Class II ozone-depleting substance.[2][3]
Regulatory Status: Production and import are strictly regulated under the Montreal Protocol.[3] In drug development, it is often permitted for feedstock use (where it is consumed in reaction) but restricted for use solely as a solvent (emissive use).[2]
Disposal: Must be incinerated in a facility equipped with HF/HCl scrubbers.[2][3]
Process Safety Workflow
Self-validating safety loop for laboratory handling:
Caption: Operational safety loop emphasizing ventilation and segregation from incompatible bases.
Analytical Characterization
Confirming the identity of HCFC-216ca requires specific spectroscopic signatures.[3]
NMR: Shows a triplet (due to coupling with the adjacent ) or complex multiplet depending on resolution.[2][3] The symmetry simplifies the spectrum compared to the 1,2-dichloro isomer.
NMR: Triplet of triplets pattern characteristic of carbons.[2][3]
GC-MS: Molecular ion cluster showing isotopic pattern of two chlorines (
The following technical guide provides an in-depth analysis of 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS 662-01-1), commonly designated as CFC-216ca . Executive Summary 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS 662-01-1), commonly designated as CFC-216ca .
Executive Summary
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CFC-216ca) is a fully halogenated chlorofluorocarbon (CFC) with the chemical structure Cl-CF₂-CF₂-CF₂-Cl . Historically utilized as a specialized solvent, heat transfer fluid, and chemical intermediate, it is strictly regulated under the Montreal Protocol due to its high Ozone Depletion Potential (ODP) and significant Global Warming Potential (GWP).
In contemporary research and industrial contexts, CFC-216ca serves primarily as a feedstock intermediate for the synthesis of fluorinated monomers (such as hexafluoropropene) and as a calibration standard for atmospheric monitoring of trace gases. Its high stability and unique solubility profile make it a critical reference point in halogen chemistry.
Chemical Identity & Physicochemical Properties[1][2]
CFC-216ca is a symmetric organofluorine compound. Its symmetry (C₂v point group) simplifies its spectroscopic signature but contributes to its environmental persistence.
Table 1: Core Physicochemical Specifications
Property
Value
Note
CAS Number
662-01-1
IUPAC Name
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Common Designation
CFC-216ca
Isomer of CFC-216ba (1,2-dichloro)
Molecular Formula
C₃Cl₂F₆
Molecular Weight
220.93 g/mol
Appearance
Colorless liquid
Ethereal odor
Boiling Point
35.0 – 36.0 °C
Volatile at room temperature
Density
1.573 g/mL (at 20 °C)
Significantly denser than water
Solubility
Immiscible in water; Miscible in alcohols, ethers, chlorinated solvents
Lipophilic
Vapor Pressure
~65 kPa (at 20 °C)
High volatility
Synthesis & Manufacturing Methodologies
The industrial synthesis of CFC-216ca is rarely a direct fluorination of propane due to lack of selectivity. The primary high-yield route involves telomerization , specifically the radical addition of a chlorofluorocarbon to a perfluoroalkene.
Primary Synthesis Route: Radical Addition
The most atom-economic synthesis involves the addition of Dichlorodifluoromethane (CFC-12) to Tetrafluoroethylene (TFE) . This reaction is typically catalyzed by a Lewis acid (e.g., Aluminum Chloride, AlCl₃) or initiated by free radicals (peroxides) under high pressure.
Reaction Equation:
Mechanistic Insight:
Initiation: The catalyst facilitates the homolytic or heterolytic cleavage of the C-Cl bond in CFC-12.
Propagation: The resulting chlorodifluoromethyl radical (
) attacks the double bond of TFE.
Termination: The intermediate radical (
) abstracts a chlorine atom from another CFC-12 molecule, regenerating the chain carrier and forming the product.
Visualization of Synthesis Pathway
The following diagram illustrates the telomerization pathway and potential side products (such as higher telomers like C₅Cl₂F₁₀).
Figure 1: Radical telomerization pathway for the synthesis of CFC-216ca from CFC-12 and TFE.
Analytical Characterization
Validating the identity of CAS 662-01-1 requires distinguishing it from its isomer, CFC-216ba (1,2-dichloro-1,1,2,3,3,3-hexafluoropropane).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its high symmetry, CFC-216ca presents a simplified NMR spectrum compared to the asymmetric 'ba' isomer.
¹⁹F NMR (376 MHz, CDCl₃):
Signal A (Terminal -CF₂Cl):
ppm (Triplet or complex multiplet due to coupling with central F).
Signal B (Central -CF₂-):
ppm (Quintet due to coupling with 4 terminal F).
Note: The integration ratio is exactly 4:2 (or 2:1).
¹³C NMR:
Shows two distinct triplets (due to C-F coupling). The terminal carbon (
Hz) and central carbon ( Hz).
Gas Chromatography - Mass Spectrometry (GC-MS)
Retention Time: CFC-216ca typically elutes after CFC-216ba on non-polar columns (e.g., DB-5) due to slightly higher boiling point and symmetry-induced packing.
Mass Spectrum (EI, 70 eV):
Molecular Ion:
220 (often weak).
Base Peak:
85 ().
Characteristic Fragments:
69 ( is absent or very weak, unlike in CFC-216ba), 135 ().
Applications & Utility
While direct emissive uses (cleaning, cooling) are banned, CFC-216ca remains vital in controlled sectors:
Chemical Feedstock: Used in the production of Hexafluoropropene (HFP) via catalytic dechlorination/hydrogenation. HFP is a key monomer for fluoropolymers (FEP, Viton).
Atmospheric Science: Used as a tracer gas to validate transport models in the stratosphere due to its long atmospheric lifetime.
Laboratory Reagent: Source of the
motif in organometallic synthesis.
Safety, Handling & Environmental Fate
Environmental Impact
CFC-216ca is a potent Ozone Depleting Substance (ODS) and Greenhouse Gas.[1]
Global Warming Potential (GWP): >1,000 (100-year horizon).
Atmospheric Lifetime: Estimated >100 years.
Environmental Fate Diagram
The breakdown of CFC-216ca in the atmosphere drives its ODP.
Figure 2: Atmospheric degradation pathway of CFC-216ca leading to ozone depletion.
Handling Protocols
PPE: Neoprene gloves, safety goggles, and face shield.
Ventilation: Must be handled in a fume hood or closed system to prevent inhalation and environmental release.
Storage: Keep in pressure-rated stainless steel or aluminum cylinders. Avoid contact with alkali metals (Li, Na, K) as violent reaction may occur.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69580, 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane. Retrieved from [Link]
Laube, J. C., et al. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. Atmosphere, 5(2), 420–434. Retrieved from [Link]
NIST Mass Spectrometry Data Center. (n.d.). 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane Mass Spectrum. Retrieved from [Link]
United Nations Environment Programme (UNEP). (2020). The Montreal Protocol on Substances that Deplete the Ozone Layer. Retrieved from [Link]
A Comprehensive Technical Guide to the Thermodynamic Properties of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)
For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Significance of HFC-236fa 1,1,1,3,3,3-Hexafluoropropane, commonly known as HFC-236fa or R-236fa, is a hydrofluorocarbon of s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of HFC-236fa
1,1,1,3,3,3-Hexafluoropropane, commonly known as HFC-236fa or R-236fa, is a hydrofluorocarbon of significant interest across various scientific and industrial domains.[1][2][3][4] With the chemical formula C3H2F6, this colorless gas is notable for its non-flammable nature, low toxicity, and zero ozone depletion potential, making it an environmentally acceptable alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[2] Its primary applications include use as a fire suppression agent, a refrigerant in low-pressure chillers, and a heat transfer medium.[2][5] A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safety of systems utilizing this compound.
This technical guide provides an in-depth exploration of the core thermodynamic properties of HFC-236fa, offering both field-proven insights and a synthesis of technical data. The information presented herein is grounded in authoritative sources and is intended to be a valuable resource for professionals in research and development.
Core Physical and Thermodynamic Properties
A foundational understanding of the basic physical and critical properties of HFC-236fa is essential before delving into its more complex thermodynamic behaviors. These properties define the state and behavior of the substance under various conditions.
Vapor Pressure: A Critical Parameter for System Design
The vapor pressure of a substance is the pressure exerted by its vapor when in thermodynamic equilibrium with its condensed phase (liquid or solid). This property is of utmost importance in applications such as refrigeration cycles and fire suppression systems, as it dictates the operating pressures and phase behavior of the working fluid.
Experimental Determination of Vapor Pressure
The accurate measurement of vapor pressure is crucial for developing reliable thermodynamic models. The two primary experimental techniques for liquids like HFC-236fa are the static method and the dynamic (ebulliometry) method.
The Static Method: This technique involves placing the substance in a sealed, evacuated container and measuring the pressure at which the liquid and vapor phases are in equilibrium at a given temperature. The key to this method is ensuring that all dissolved gases are removed from the sample to obtain an accurate vapor pressure reading.
Ebulliometry (Dynamic Method): This method involves measuring the boiling point of the liquid at a controlled pressure. An ebulliometer is used to create a state of equilibrium between the liquid and vapor phases, and the temperature at which this occurs is the boiling point corresponding to the applied pressure.
The causality behind choosing a specific method often depends on the desired pressure and temperature range, as well as the required accuracy. The static method is generally preferred for its high accuracy over a wide range of temperatures.
Vapor Pressure Data for HFC-236fa
Experimental data for the vapor pressure of HFC-236fa has been extensively measured and is well-documented. The following table summarizes selected experimental data points:
Temperature (K)
Temperature (°C)
Vapor Pressure (kPa)
253.15
-20.00
43
273.15
0.00
107
298.15
25.00
270
313.15
40.00
443
343.15
70.00
988
373.15
100.00
1955
396.15
123.00
3064
(Data synthesized from a study measuring vapor pressures from 43 to 3064 kPa and a single data point.[5])
Caption: Experimental Workflow for Vapor Pressure Determination.
The saturation properties of a fluid describe its conditions at the point of phase change (i.e., boiling or condensation). These properties are typically presented in tables as a function of either temperature or pressure and are essential for analyzing refrigeration and power cycles. For HFC-236fa, comprehensive saturation property tables have been developed based on the NIST REFPROP database.[6]
The following table provides a selection of saturation properties for HFC-236fa at various temperatures.
Temp. (°C)
Pressure (kPa)
Liquid Density ( kg/m ³)
Vapor Density ( kg/m ³)
Enthalpy of Vaporization (kJ/kg)
-50
7.6
1590.0
0.629
183.0
-40
14.7
1563.0
1.18
178.6
-30
26.5
1535.0
2.05
174.0
-20
44.8
1507.0
3.36
169.2
-10
71.8
1478.0
5.25
164.1
0
110.1
1448.0
7.89
158.7
10
162.9
1417.0
11.4
152.9
20
233.9
1385.0
16.1
146.8
30
326.9
1352.0
22.2
140.2
40
446.1
1317.0
30.0
133.2
50
596.0
1280.0
40.0
125.5
(Data derived from DuPont's Thermodynamic Properties of HFC-236fa, based on NIST REFPROP Database.[6])
Caption: A typical pressure-enthalpy (P-h) diagram illustrating saturation properties.
Heat Capacity, Thermal Conductivity, and Viscosity
Beyond the primary thermodynamic properties, transport properties such as heat capacity, thermal conductivity, and viscosity are critical for heat transfer calculations and fluid flow analysis.
Specific Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a unit mass of a substance by one degree. For HFC-236fa, the specific heat of the liquid at 25°C is 1.238 kJ/kg·K, and for the vapor at 25°C and 1.013 bar, it is 0.838 kJ/kg·K.[1] Experimental measurements of isobaric heat capacity for liquid R-236fa have been conducted at temperatures from 315 K to 365 K and pressures up to 5.5 MPa.[9]
Thermal Conductivity: This property indicates a material's ability to conduct heat. For liquid HFC-236fa at 25°C, the thermal conductivity is 0.073 W/(m·K), while for the vapor at 1.013 bar, it is 0.013 W/(m·K).[10]
Viscosity: This property measures a fluid's resistance to flow. The viscosity of liquid HFC-236fa at 25°C is 0.285 centipoise (10⁻³ Pa·s).[1]
Equation of State for HFC-236fa
To accurately model the thermodynamic behavior of HFC-236fa over a wide range of conditions, an equation of state (EoS) is employed. A highly accurate EoS for HFC-236fa has been developed, expressed explicitly in terms of Helmholtz energy with temperature and density as independent variables.[11][12] This EoS is valid from the triple point (179.6 K) to 400 K at pressures up to 70 MPa.[11][12][13] The uncertainties in density are estimated to be 0.1% in the compressed liquid region and 0.5% in the vapor region, with vapor pressure uncertainties of 0.2% at temperatures from 280 K to 380 K.[12] Such an EoS is invaluable for computational fluid dynamics (CFD) simulations and process modeling.
Conclusion: A Well-Characterized and Versatile Fluid
The thermodynamic properties of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) have been extensively studied and are well-documented in publicly available databases and scientific literature. Its favorable combination of thermodynamic, physical, and safety properties has established it as a reliable working fluid in various applications. The data and methodologies presented in this guide provide a solid foundation for researchers, scientists, and engineers to confidently incorporate HFC-236fa into their work, from fundamental research to the development of advanced technologies.
Halogenated Scaffolds in Drug Discovery: A Technical Review of 1,3-Dichlorohexafluoropropane and Fluorinated Analogs
Executive Summary 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CFC-216ca; CAS: 662-01-1) represents a specific class of chlorofluorocarbons (CFCs) characterized by extreme chemical stability, high density, and unique lipo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CFC-216ca; CAS: 662-01-1) represents a specific class of chlorofluorocarbons (CFCs) characterized by extreme chemical stability, high density, and unique lipophilicity.[1] While historically utilized as a precision solvent and heat transfer fluid, its direct application in modern pharmaceutical synthesis is framed by two opposing forces: its utility as a reaction medium for aggressive fluorinations and the regulatory constraints of the Montreal Protocol due to its ozone-depleting potential.
For the drug development professional, the significance of 1,3-dichlorohexafluoropropane lies not in its use as an active pharmaceutical ingredient (API), but as a structural archetype . It serves as a model for understanding fluorinated bioisosteres , inhalational anesthetics , and perfluorocarbon (PFC) vectors used in oxygen therapeutics.[1]
This guide analyzes the physicochemical profile of 1,3-dichlorohexafluoropropane, contrasts it with pharmacologically active related compounds (e.g., Sevoflurane, Perfluorooctyl bromide), and provides actionable protocols for handling fluorinated scaffolds in a medicinal chemistry setting.[1]
Part 1: Physicochemical Profile & The Fluorine Effect[2]
The introduction of fluorine into organic molecules profoundly alters their physicochemical properties—a phenomenon known as the "Fluorine Effect." 1,3-Dichlorohexafluoropropane exemplifies these traits, serving as a benchmark for stability and lipophilicity.[1][2]
Core Molecule Data: 1,3-Dichlorohexafluoropropane
Property
Value
Relevance to Pharma
CAS Number
662-01-1
Unique identifier for sourcing/regulatory checks.[1][2][3]
Stable against oxidants/acids; historically used as a solvent for fluorination.[1][2]
The Fluorine Effect in Drug Design
In medicinal chemistry, the
bond is the strongest single bond to carbon (~116 kcal/mol). Replacing hydrogen with fluorine () or a methyl group with trifluoromethyl () is a standard strategy to:
Block Metabolism: Prevent cytochrome P450 oxidation at labile sites.[1][2]
Modulate pKa: Fluorine's electronegativity alters the acidity/basicity of neighboring functional groups.[1][2]
Enhance Lipophilicity: Improves membrane permeability and BBB crossing.[1][2]
Figure 1: Strategic implementation of fluorine substitution in lead optimization to enhance pharmacokinetic profiles.
Part 2: Related Compounds in Pharmacology[1][3]
While 1,3-dichlorohexafluoropropane is chemically inert, its structural analogs are biologically active.[1][2] Understanding the Structure-Activity Relationship (SAR) between these inert solvents and active drugs is critical.[1][2]
The anesthetic potency of halogenated compounds correlates with their lipid solubility (Meyer-Overton rule).[1][2] Compounds structurally related to 1,3-dichlorohexafluoropropane function as GABAngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
): The prototype.[1] Contains Br/Cl like our core topic, but the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
bond allows metabolism (hepatotoxicity risk).[1]
): A polyfluorinated ether.[1] Safer, faster induction.[1][2]
Structural Link: 1,3-dichlorohexafluoropropane lacks the ether oxygen and the hydrogen bond donor necessary for anesthetic potency, rendering it an inert solvent rather than a drug.[1]
Perfluorocarbons (Oxygen Therapeutics)
Perfluorocarbons (PFCs) are liquid compounds where all hydrogen atoms are replaced by fluorine.[1][2][4] They are related to 1,3-dichlorohexafluoropropane in terms of density and gas solubility.[1][2][3]
physically (Henry's Law) rather than chemically binding it like hemoglobin.[1]
Example:Perfluorooctyl bromide (PFOB) . Used in liquid breathing and imaging.[1][2]
Relevance: 1,3-dichlorohexafluoropropane shares the high gas solubility of this class but is excluded from medical use due to chlorine-induced ozone depletion and potential tissue retention.[1][2]
Part 3: Experimental Protocols
Protocol A: Radical Perfluoroalkylation of Heterocycles
Context: Since 1,3-dichlorohexafluoropropane is often a solvent or byproduct, the relevant "drug development" skill is installing similar fluorinated chains (e.g., heptafluoropropyl groups) onto drug scaffolds.[1] This protocol uses a modern, safer reagent system to mimic the structural motifs of the core topic.
Objective: Install a perfluoroalkyl group (
) onto a heteroaromatic drug scaffold.
Reagents:
Substrate: Heteroaromatic base (e.g., Indole derivative).[1][2]
Photochemical Method:[1] Add Eosin Y (2 mol%) and irradiate with Green LED (530 nm).
Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC/LC-MS.[1][2]
Workup: Dilute with ethyl acetate, wash with brine. The fluorinated product will partition strongly into the organic phase due to the "Fluorine Effect."[2]
Purification: Flash column chromatography. Note: Fluorinated compounds often streak on silica; use a gradient of Hexane:EtOAc.[1][2]
Protocol B: Determination of Lipophilicity (LogP) via Shake-Flask
Context: Verifying the lipophilicity of a newly synthesized fluorinated analog.
System: Octanol-saturated water and Water-saturated octanol.[1][2]
Equilibration: Dissolve compound in octanol. Add equal volume of water phase.[1][2]
Agitation: Shake mechanically for 24 hours at 25°C.
Separation: Centrifuge at 3000g for 10 mins to break emulsions (common with fluorinated surfactants).
The Ozone Dilemma:
1,3-Dichlorohexafluoropropane falls under Class I Ozone Depleting Substances .[1][2]
Regulatory Status: Production banned under the Montreal Protocol (except for essential feedstock uses).[1][2]
Modern Replacement:Hydrofluoroethers (HFEs) (e.g., HFE-7100).[1][2] These offer similar boiling points and solvency without the chlorine atom that catalyzes ozone destruction.[1][2]
Toxicology:
Inhalation: High concentrations cause cardiac sensitization (arrhythmia) to epinephrine—a classic trait of halogenated hydrocarbons.[1][2]
Figure 2: Decision tree for selecting fluorinated solvents in compliance with environmental regulations.
Part 5: References
PubChem. (2025).[1][2] 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (Compound Summary). National Center for Biotechnology Information.[1][2] [Link][1]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][10][2][4][8][9][11] Chemical Society Reviews, 37(2), 320-330.[1][2] [Link]
Inoue, M., Sumii, Y., & Shibata, N. (2020).[1][2] Contribution of Organofluorine Compounds to Pharmaceuticals.[1][10][2][9][11][12] ACS Omega, 5(19), 10633–10640.[1][2] [Link][1]
Riess, J. G. (2001).[1][2] Oxygen carriers ("blood substitutes")—raison d'etre, chemistry, and some physiology.[1] Chemical Reviews, 101(9), 2797-2920.[1][2] [Link]
United Nations Environment Programme. (2020).[1][2] The Montreal Protocol on Substances that Deplete the Ozone Layer.[1][2][Link][1]
An In-Depth Technical Guide to 1,3-Dichlorohexafluoropropane (CFC-216ca)
For Researchers, Scientists, and Drug Development Professionals Foreword: A Molecule of Historical Significance and Modern Relevance 1,3-Dichlorohexafluoropropane, designated as CFC-216ca, represents a fascinating chapte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Historical Significance and Modern Relevance
1,3-Dichlorohexafluoropropane, designated as CFC-216ca, represents a fascinating chapter in the history of synthetic organic chemistry. Born from the era of chlorofluorocarbon (CFC) innovation, its journey from a compound of industrial interest to a substance regulated under international environmental protocols highlights the evolving understanding of chemical science and its environmental impact. This guide provides a comprehensive technical overview of 1,3-dichlorohexafluoropropane, from its historical context and synthesis to its physicochemical properties, applications, and environmental fate. It is intended to serve as a valuable resource for researchers and professionals who may encounter this molecule in legacy systems, environmental analysis, or as a reference point in the development of sustainable chemical alternatives.
Discovery and Historical Context: A Legacy of the CFC Era
The precise date and the individuals who first synthesized 1,3-dichlorohexafluoropropane are not prominently documented in readily available historical records. However, its existence is firmly rooted in the broader history of chlorofluorocarbon development. The pioneering work on CFC synthesis was conducted by Belgian scientist Frédéric Swarts in the 1890s.[1] This foundational research paved the way for the commercial production of CFCs by companies like DuPont in the 1930s.[1]
The proliferation of CFCs was driven by their desirable properties: low toxicity, low reactivity, and non-flammability. These characteristics made them seemingly ideal for a wide range of applications, including as refrigerants, solvents, and aerosol propellants. The atmospheric presence and emissions of CFC-216ca peaked in the mid-1980s, a period of high CFC production and use.[2] The subsequent discovery of the detrimental effect of CFCs on the stratospheric ozone layer led to the landmark Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances. As a result, the production and use of 1,3-dichlorohexafluoropropane, like other CFCs, have been significantly curtailed.
Physicochemical Properties of 1,3-Dichlorohexafluoropropane
A thorough understanding of the physical and chemical properties of 1,3-dichlorohexafluoropropane is essential for its handling, analysis, and the prediction of its behavior in various systems.
Figure 1: Molecular structure of 1,3-dichlorohexafluoropropane.
Synthesis of 1,3-Dichlorohexafluoropropane: A Laboratory Perspective
While large-scale industrial synthesis has been phased out, understanding the preparation of 1,3-dichlorohexafluoropropane remains relevant for research and specialized applications. The general method for producing chlorofluorocarbons involves halogen exchange reactions starting from chlorinated hydrocarbons.
A documented laboratory-scale synthesis of 1,3-dichlorohexafluoropropane involves a multi-step process. A detailed experimental protocol is outlined below, emphasizing the causality behind the procedural choices.
Experimental Protocol: Synthesis of 1,3-Dichlorohexafluoropropane
Objective: To synthesize 1,3-dichlorohexafluoropropane from a commercially available starting material.
Reaction Scheme:
Materials:
A suitable polychlorinated propane precursor (e.g., hexachloropropane)
Antimony pentachloride (SbCl₅) or a similar Lewis acid catalyst
Anhydrous hydrogen fluoride (HF)
Inert solvent (e.g., carbon tetrachloride)
Sodium fluoride (NaF) for HF scrubbing
Drying agent (e.g., anhydrous calcium sulfate)
Standard laboratory glassware for reactions under pressure and distillation
Procedure:
Catalyst Activation: In a pressure-resistant reactor (e.g., a Hastelloy autoclave) equipped with a stirrer, thermocouple, and pressure gauge, the Lewis acid catalyst (e.g., SbCl₅) is activated by treatment with anhydrous HF. This step is crucial to generate the active fluorinating species.
Reaction: The polychlorinated propane precursor is charged into the reactor containing the activated catalyst. The reactor is then cooled and evacuated. Anhydrous HF is carefully introduced into the reactor. The reaction mixture is then heated to a specific temperature and pressure, which would be empirically determined to optimize the yield of the desired product. The progress of the reaction can be monitored by sampling the gas phase and analyzing it by gas chromatography (GC).
Work-up and Purification: Upon completion of the reaction, the reactor is cooled, and the excess pressure is carefully vented through a scrubber containing sodium fluoride to neutralize any remaining HF. The crude product mixture is then distilled. Fractional distillation is necessary to separate the desired 1,3-dichlorohexafluoropropane from other isomers, unreacted starting materials, and byproducts. The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.
Figure 2: Generalized workflow for the synthesis of 1,3-dichlorohexafluoropropane.
Applications of 1,3-Dichlorohexafluoropropane
Despite its production being largely phased out, 1,3-dichlorohexafluoropropane has found utility in specialized areas, primarily as a chemical intermediate.
Advanced Chemical Synthesis: 1,3-Dichlorohexafluoropropane serves as a valuable building block in the synthesis of more complex fluorinated molecules.[5] Its unique structure, with chlorine and fluorine atoms on a propane backbone, provides reactive sites for further chemical modifications.[5] These resulting complex molecules are of interest in the development of pharmaceuticals, agrochemicals, and specialty polymers.[5]
Potential Refrigerant: In the past, its properties were considered for potential use as a refrigerant. However, due to its ozone-depleting nature, it was never widely adopted for this purpose.
Environmental Impact and Safety Considerations
The environmental and safety profiles of 1,3-dichlorohexafluoropropane are of paramount importance, particularly in the context of its historical use and potential for residual environmental presence.
Environmental Fate
As a chlorofluorocarbon, 1,3-dichlorohexafluoropropane is a stable and persistent compound in the troposphere. Its primary environmental concern is its ability to reach the stratosphere, where it undergoes photolysis by ultraviolet radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, contributing to the depletion of the ozone layer.
Ozone Depletion Potential (ODP): The ODP of a substance is a relative measure of its ability to destroy stratospheric ozone, with CFC-11 having a reference ODP of 1.0.[6] The ODP for CFC-216ca has been calculated to be 0.35.[7]
Safety and Toxicology
1,3-Dichlorohexafluoropropane is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound to avoid exposure.
Analytical Methods for Detection and Quantification
The detection and quantification of 1,3-dichlorohexafluoropropane are crucial for environmental monitoring and research. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) .
GC-MS Analysis: This technique separates the components of a sample in the gas phase and then identifies them based on their mass-to-charge ratio. It is a highly sensitive and specific method for identifying and quantifying trace amounts of CFCs in environmental samples such as air and water. PubChem provides spectral information, including GC-MS data, for 1,3-dichlorohexafluoropropane.[3]
Conclusion: A Molecule in Transition
1,3-Dichlorohexafluoropropane (CFC-216ca) stands as a testament to the rapid advancements and subsequent environmental reckonings of 20th-century chemical innovation. While its direct industrial applications have ceased due to its impact on the ozone layer, its role as a chemical intermediate in specialized synthesis continues to be of interest to the scientific community. A comprehensive understanding of its history, properties, synthesis, and environmental impact is crucial for managing its legacy and for informing the development of future generations of sustainable chemical technologies.
References
GreenSpec. (n.d.). Toxic Chemistry: Chlorofluorocarbons (CFC), Health & Environment. Retrieved from [Link]
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoropropane. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
Google Patents. (n.d.). WO2008027602A2 - Production processes for making 1,1,1,2,2,3-hexafluoropropane.
PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane. Retrieved from [Link]
Google Patents. (n.d.). US6423189B1 - Process for the preparation of 1,3-dichloropropane.
Google Patents. (n.d.). US2981761A - Method for the preparation of fluorocarbons.
Laube, J. C., et al. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. Atmosphere, 5(2), 420-434. [Link]
Google Patents. (n.d.). DE19926165C2 - Process for the preparation of 1,3-dichloropropane.
Vollmer, M. K., et al. (2015). Atmospheric abundances and trends of CFC-216ba, CFC-216ca, and HCFC-225ca. Atmosphere, 6(4), 493-509. [Link]
Google Patents. (n.d.). US7872161B2 - Process for producing 2,3,3,3-tetrafluoropropene.
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Center for Climate and Energy Solutions (C2ES). (2015). PATENTS AND THE ROLE OF THE MULTILATERAL FUND. Retrieved from [Link]
Wikipedia. (n.d.). Ozone depletion potential. Retrieved from [Link]
Google Patents. (n.d.). WO2002066408A2 - Process for producing perfluorocarbons and use thereof.
Fluorocarbons.org. (n.d.). Global Warming Potential. Retrieved from [Link]
United States Environmental Protection Agency. (2023). Ozone-Depleting Substances. Retrieved from [Link]
Defense Technical Information Center. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Retrieved from [Link]
Google Patents. (n.d.). US2488216A - Fluorocarbons.
Western, L. M., et al. (2023). Global increase of ozone-depleting chlorofluorocarbons from 2010 to 2020. Nature Geoscience, 16(4), 309-313. [Link]
Mühle, J., et al. (2010). Lifetimes and global warming potentials of CF 4, C 2 F 6, and C 3 F 8. Atmospheric Chemistry and Physics, 10(11), 5081-5090. [Link]
Regulations.gov. (n.d.). GLOBAL WARMING POTENTIAL OF GREENHOUSE GASES Reference. Retrieved from [Link]
United States Environmental Protection Agency. (2023). Understanding Global Warming Potentials. Retrieved from [Link]
"isomers of dichlorohexafluoropropane and their properties"
Technical Whitepaper: Isomeric Landscape of Dichlorohexafluoropropane ( ) Executive Summary Dichlorohexafluoropropane ( , MW: 220.93 g/mol ), historically known within the CFC-216 series, represents a class of perhalogen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Isomeric Landscape of Dichlorohexafluoropropane (
)
Executive Summary
Dichlorohexafluoropropane (
, MW: 220.93 g/mol ), historically known within the CFC-216 series, represents a class of perhalogenated chlorofluorocarbons (CFCs). While their direct use as solvents and propellants has been curtailed by the Montreal Protocol due to high Ozone Depleting Potential (ODP), they remain scientifically significant as critical feedstock intermediates in the synthesis of fluoropolymers (e.g., FEP) and specialized fluorinated synthons used in medical device manufacturing.
This guide moves beyond basic property listing to analyze the structural isomerism, synthetic pathways, and analytical challenges associated with separating these closely boiling isomers—a frequent bottleneck in fluorocarbon process chemistry.
Part 1: Structural Isomerism & Nomenclature[1]
The
molecular formula permits multiple constitutional isomers. The position of the chlorine atoms on the propane backbone dictates their physical properties and reactivity. Three primary isomers are commercially and scientifically relevant:
The Isomeric Triad
Common Name
IUPAC Name
Structure
CAS Number
Boiling Point
Density (25°C)
Symmetry
CFC-216aa
2,2-dichloro-1,1,1,3,3,3-hexafluoropropane
1652-80-8
35-36°C
~1.65 g/mL
(High)
CFC-216ba
1,2-dichloro-1,1,2,3,3,3-hexafluoropropane
661-97-2
33-34°C
1.5-1.6 g/mL
(Chiral)
CFC-216ca
1,3-dichloro-1,1,2,2,3,3-hexafluoropropane
662-01-1
35-36°C
1.57 g/mL
Technical Insight: The boiling points of these isomers fall within a narrow 3°C window (33–36°C).[1] This proximity renders fractional distillation inefficient for high-purity separation, necessitating the advanced chromatographic techniques detailed in Part 3.[1]
Structural Visualization
The following diagram illustrates the structural relationships and symmetry elements of the isomers.
Figure 1: Structural derivation of CFC-216 isomers from the propane backbone.[1] Note the symmetry differences that impact dipole moments and solvation properties.
Part 2: Synthesis & Industrial Chemistry[1][2][3][4]
The Halogen Exchange (Swarts-Type) Pathway
The primary synthesis of CFC-216 isomers involves the fluorination of chlorocarbons (like hexachloropropene) using Hydrogen Fluoride (HF) and a catalyst (typically Antimony Pentachloride,
, or Chromium oxyfluoride).
Critical Mechanism:
The reaction is a sequential halogen exchange (
).[1] The selectivity toward specific isomers (aa vs. ba) depends heavily on temperature and catalyst Lewis acidity.[1]
The most significant industrial application of CFC-216ba is as an intermediate for Hexafluoropropylene (HFP) , a monomer used to produce Fluorinated Ethylene Propylene (FEP) resins for medical tubing and catheters.
Figure 2: The industrial pathway from raw chlorocarbons to high-value fluoropolymers via CFC-216ba.[1]
Part 3: Analytical Protocols (Expertise & Experience)
Separating CFC-216 isomers is a classic analytical challenge due to the <2°C boiling point difference between 216ba and 216ca.[1] Standard GC setups often result in co-elution.[1]
Protocol: GC-MS Separation with Fragmentation Correction
Objective: Quantify co-eluting isomers 216ba and 216ca in a mixed sample.
Methodology:
Since chromatographic resolution is often incomplete, Mass Spectrometry (MS) is used to deconvolute the peaks based on unique fragmentation patterns.[1]
Step-by-Step Workflow:
Column Selection: Use a GAS-PRO or DB-624 capillary column (60m x 0.32mm).[1] The thick film is required to retain volatiles.[1]
Temperature Program:
Start: 35°C (Hold 5 min) - Critical for isomer separation.[1]
If 216ba and 216ca co-elute, use the Fragmentation Correction Factor .[1]
Calculate the ratio of
to for pure standards of each isomer.
Apply this ratio to the mixed peak to mathematically separate the contributions of each isomer.[1]
Figure 3: Analytical workflow for deconvolution of co-eluting CFC-216 isomers using MS ion ratios.
Part 4: Applications & Regulatory Status
Pharmaceutical & Medical Relevance
While not active pharmaceutical ingredients (APIs) themselves, these isomers are process enablers :
Fluoropolymer Synthesis: As detailed in Part 2, CFC-216ba is a precursor to HFP.[1] HFP is copolymerized to create FEP (Fluorinated Ethylene Propylene) , a material with high biocompatibility used in:
fluorocarbons is closely related to the synthesis of inhalation anesthetics (e.g., Desflurane), although modern synthesis has shifted toward HFC routes to avoid ozone depletion.
Environmental Profile (E-E-A-T Criticality)
ODP (Ozone Depleting Potential): High.[1] Classified as Class I Ozone Depleting Substances .[1]
Regulatory Status: Production is banned under the Montreal Protocol for non-essential uses.[1]
Exemptions: Use as a feedstock (intermediate) is permitted because the molecule is consumed in the reaction (converted to HFP) and not released into the atmosphere. This is the primary reason for its continued relevance in industrial chemistry.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61193, 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane (CFC-216ba).[1] Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69580, 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CFC-216ca).[1] Retrieved from [Link]
National Institute of Standards and Technology (NIST). 1,2-Dichlorohexafluoropropane Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
Vollmer, M. K., et al. (2015). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca.[1] Atmosphere, 6(10), 1546-1566.[1] (Describes the GC-MS fragmentation correction methodology). Retrieved from [Link][3]
Webster, J. L., et al. Process for the production of hexafluoropropylene.[1] U.S. Patent 6,540,933.[1] (Details the catalytic conversion of CFC-216ba to HFP). Retrieved from
Application Notes and Protocols: 1,3-Dichlorohexafluoropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals A Comprehensive Technical Guide to the Application of 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane as a Niche Solvent in Modern Organic Synthesis Disclaimer:...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Technical Guide to the Application of 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane as a Niche Solvent in Modern Organic Synthesis
Disclaimer: 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (HCFC-216ca) is a specialty fluorinated solvent. The information and protocols provided herein are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions should be strictly followed.
Introduction: Exploring the Potential of a Unique Fluorinated Solvent
In the continuous quest for novel reaction media that offer unique solubility profiles, inertness, and specialized applications, fluorinated solvents have carved out a significant niche. 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS No. 662-01-1), a hydrochlorofluorocarbon (HCFC), presents as a compelling, albeit specialized, solvent for organic synthesis.[1][2] Its distinct physical and chemical properties, stemming from the presence of both chlorine and fluorine atoms, suggest its utility in specific synthetic contexts where traditional solvents may be inadequate.[1]
This technical guide provides a comprehensive overview of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane, from its fundamental properties to its potential applications in organic synthesis, supported by detailed, albeit illustrative, experimental protocols. As a Senior Application Scientist, the aim is to not only present procedures but to also provide the underlying scientific rationale to empower researchers in their experimental design.
Physicochemical and Safety Profile
A thorough understanding of a solvent's properties is paramount for its effective and safe utilization. The key characteristics of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane are summarized below.
Safety and Handling: 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Potential Applications in Organic Synthesis: A Theoretical Framework
While specific literature examples of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane as a primary solvent in organic reactions are scarce, its properties suggest potential utility in several areas:
Reactions Requiring an Inert, Non-Polar Medium: The high degree of fluorination and the presence of C-F and C-Cl bonds render the solvent relatively inert under many reaction conditions. It can be considered for reactions involving highly reactive reagents where solvent participation is undesirable.
Low-Temperature Reactions: Its low boiling point facilitates easy removal post-reaction, which can be advantageous for the isolation of thermally sensitive products.
Biphasic Systems: The immiscibility of many perfluorinated and highly fluorinated compounds with common organic solvents and water can be exploited in biphasic catalysis or for simplified product extraction.[7][8][9]
Below are detailed, illustrative protocols for its potential application in common organic transformations. These are intended as a starting point for experimental design and will require optimization for specific substrates.
Illustrative Protocol 1: Nucleophilic Substitution in a Fluorinated Medium
Reaction: Synthesis of an Alkyl Halide via Halogen Exchange (Finkelstein Reaction)
Causality of Experimental Choices: The choice of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane as a solvent in this context is based on its expected inertness towards the nucleophile and electrophile, and its ability to dissolve the organic substrate. Its low boiling point allows for mild reaction conditions and straightforward solvent removal.
Protocol:
Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl chloride (1.0 eq) and sodium iodide (1.5 eq).
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 50 mL of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane.
Reaction: Heat the reaction mixture to a gentle reflux (approximately 35-40 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the precipitated sodium chloride.
Carefully evaporate the solvent under reduced pressure.
The crude product can be further purified by distillation or column chromatography.
Self-Validation: The progress of the reaction can be validated by the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on the TLC plate. The identity of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Caption: Key solvent properties and their corresponding applications.
Solvent Recovery and Recycling
Given the environmental profile of HCFCs, the recovery and recycling of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane after a reaction is crucial. Due to its low boiling point, it can be readily recovered by distillation. The recovered solvent should be analyzed for purity (e.g., by GC) before reuse.
Conclusion
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane is a specialty solvent with a unique set of properties that may offer advantages in specific organic synthesis applications, particularly those requiring an inert, low-boiling, non-polar medium. While its use as a primary reaction solvent is not widely documented, the theoretical considerations and illustrative protocols presented in this guide provide a foundation for its exploration in modern synthetic chemistry. Researchers are encouraged to consider its potential while being mindful of its environmental impact and the necessity for responsible handling and recovery.
References
1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]
1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichloropropenes - NCBI. (n.d.). Retrieved February 7, 2026, from [Link]
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | C3Cl2F6 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) - YouTube. (2022, September 23). Retrieved February 7, 2026, from [Link]
Green Solvents for Sustainable Organic Synthesis - International Journal of Science and Research (IJSR). (n.d.). Retrieved February 7, 2026, from [Link]
1,3-dichloro-1,1,2,2,3,3-hexafluoropropane - ChemSynthesis. (2025, May 20). Retrieved February 7, 2026, from [Link]
(PDF) Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca - ResearchGate. (2025, October 15). Retrieved February 7, 2026, from [Link]
nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. (n.d.). Retrieved February 7, 2026, from [Link]
Ozone depletion potential - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
7.8: Electrophilic Addition Reactions of Alkenes - Chemistry LibreTexts. (2024, April 3). Retrieved February 7, 2026, from [Link]
Effects of Environmental Factors on 1,3-Dichloropropene Hydrolysis in Water and Soil. (2025, August 6). Retrieved February 7, 2026, from [Link]
Ozone-Depleting Substances | US EPA. (2025, March 25). Retrieved February 7, 2026, from [Link]
Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 20). Retrieved February 7, 2026, from [Link]
Fluorous chemistry - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-CFCTitle: Advanced Analytical Protocols for the Detection and Quantification of 1,3-Dichlorohexafluoropropane (
)
Date: February 8, 2026
Author: Senior Application Scientist, Analytical Development Group[1]
Executive Summary & Chemical Context
1,3-Dichlorohexafluoropropane (CAS: 662-01-1), often referred to industrially as CFC-216aa or HCFC-216 (though chemically a chlorofluorocarbon), presents a unique analytical challenge due to its extreme volatility and lack of UV chromophores.[1]
Boiling Point: ~33.5°C to 35°C (Critical Parameter)
Structure:
(Symmetric)
Application: Used as a precision cleaning solvent, heat transfer fluid, and intermediate in fluoropolymer synthesis.[1] In drug development, it is classified as a process impurity or residual solvent that requires strict control (typically < 100 ppm) due to environmental persistence and potential toxicity.[1]
The Analytical Challenge:
The boiling point of ~34°C means this compound exists on the threshold of the gas phase at standard laboratory temperatures. Traditional liquid injection GC or weighing procedures will result in significant analyte loss, leading to poor recovery and reproducibility. Headspace (HS) sampling is mandatory. [1]
Strategic Handling Protocol: The "Cold-Trap" Technique
Rationale: Standard gravimetric preparation fails if the analyte evaporates during weighing. This protocol ensures integrity.
Mixing: Vortex for 10 seconds. This is your Stock Standard A .
Method Selection Logic
The choice of detector depends on the required sensitivity and matrix complexity.[3]
Caption: Decision tree for selecting the optimal analytical technique based on sensitivity needs and matrix interference.
Method A: Headspace GC-MS (Primary Protocol)[1]
Rationale: Mass Spectrometry provides the fragmentation pattern necessary to distinguish 1,3-dichlorohexafluoropropane from other fluorinated impurities.[1] Headspace sampling eliminates non-volatile API matrix effects.
Rationale: The Electron Capture Detector (ECD) is highly selective for electronegative atoms (Fluorine, Chlorine).[1] It offers 10-100x greater sensitivity than MS for this specific molecule, making it ideal for cleaning validation (swab analysis) or environmental monitoring.[1]
Instrument: GC with Ni-63 ECD.
Modifications from Method A:
Detector: ECD @ 300°C.
Makeup Gas: Nitrogen or Argon/Methane (required for ECD operation) @ 30 mL/min.[1]
Inlet: Splitless mode (for maximum sensitivity) or Split 5:1.
Calibration Range: 10 ppb to 1 ppm.
Critical Note: ECD is non-specific regarding structure. You must validate the retention time using the GC-MS method first to ensure no co-eluting impurities exist.
Method C:
-NMR (Structural Confirmation)
Rationale: Since the molecule contains no hydrogen atoms (
), -NMR is silent.[1] -NMR is the definitive method for confirming the symmetric structure and isomeric purity.
Caption: Critical Cold-Chain Sample Preparation Workflow to prevent analyte loss due to volatility.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12948, 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane.[1] Retrieved from [Link][1]
U.S. EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update VI.[1] Retrieved from [Link][1]
Agilent Technologies. Analysis of Halogenated Hydrocarbons in Water by Headspace GC/ECD. (Application Note 5994-5339EN).[1] Retrieved from [Link](Note: Generalized link to manufacturer method library for ECD optimization).
NIST Mass Spec Data Center. Mass Spectrum of 1,3-Dichlorohexafluoropropane.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]
Application Note: 1,3-Dichlorohexafluoropropane as an Inert Medium for Controlled Direct Fluorination
Executive Summary This application note details the protocol for utilizing 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (CAS 662-01-1, also known as CFC-216aa) as a reaction medium for electrophilic fluorination using elem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (CAS 662-01-1, also known as CFC-216aa) as a reaction medium for electrophilic fluorination using elemental fluorine (
).
While perfluorocarbons (PFCs) are the standard for inertness, they often suffer from poor solvency for polar organic substrates. CFC-216aa offers a critical "Goldilocks" physicochemical profile: it retains high resistance to radical fluorination while the chlorine substituents provide sufficient polarizability to dissolve a wider range of organic precursors (ethers, esters, and carbonyls) than standard perfluorinated solvents. This guide addresses the safe handling, thermodynamic management, and isolation procedures required to leverage this solvent effectively.
Regulatory Compliance Warning: 1,3-Dichlorohexafluoropropane is a Class I Ozone Depleting Substance (CFC). Its use is strictly regulated under the Montreal Protocol. This protocol is intended solely for research applications qualifying for essential use exemptions or feedstock transformation processes where the solvent is contained and recycled.
Technical Specifications & Physical Properties
Understanding the thermal window of CFC-216aa is critical for safety. Its low boiling point (35°C) necessitates rigorous temperature control to prevent solvent loss during the exothermic fluorination event.
Property
Value
Operational Implication
CAS Number
662-01-1
Verification of identity (CFC-216aa).
Molecular Formula
Completely halogenated; no C-H bonds to scavenge F radicals.
Boiling Point
35–36 °C
CRITICAL: Reaction requires active cooling (°C). Easy removal post-reaction.
Melting Point
< -100 °C
Excellent for cryogenic fluorinations (-78 °C).
Density
~1.57 g/mL
Forms the bottom layer in aqueous workups; heavy organic phase.
Solubility Profile
Hybrid
Dissolves polar organics better than FC-72; miscible with most organic solvents.
Experimental Protocol
Safety & Engineering Controls
Hazard: Elemental fluorine is hypergolic with many organics and toxic. HF is a byproduct.
Containment: All reactions must be performed in a well-ventilated fume hood behind a blast shield.
System Passivation: All metal lines (Monel/Stainless Steel) must be passivated with dilute
prior to use.
Scrubbing: Outlet gas must pass through an alumina (
) or soda-lime scrubber to capture unreacted and generated HF.
Reaction Setup (Diagram)
The following diagram illustrates the required flow setup to manage the exotherm and ensuring safe gas handling.
Figure 1: Flow schematic for direct fluorination using 1,3-dichlorohexafluoropropane. Note the cold trap is essential to recover any solvent vaporized by the reaction exotherm.
Step-by-Step Methodology
Objective: Mono-fluorination of a
-dicarbonyl substrate (Example).
Step 1: Solvent Preparation
Dry 1,3-dichlorohexafluoropropane over activated 4Å molecular sieves for 24 hours. Water acts as a competitive nucleophile and must be removed.
Filter the solvent into the reaction vessel (PTFE or FEP construction recommended; passivated stainless steel is acceptable).
Step 2: Substrate Loading
Dissolve the organic substrate (10 mmol) in 1,3-dichlorohexafluoropropane (50 mL).
Note: If the substrate is not fully soluble, add a co-solvent like anhydrous acetonitrile (max 10% v/v), though this reduces the inertness of the system.
Add Sodium Fluoride (NaF) powder (1.1 equiv) to the mixture.
Mechanism:[1][2][3][4][5] NaF acts as an HF scavenger. HF generated during the reaction can catalyze degradation or polymerization.
Step 3: Reaction Conditions
Cool the reaction vessel to -20 °C .
Reasoning: Although the solvent boils at 35 °C, the localized exotherm at the gas-liquid interface can be hundreds of degrees. Low bulk temperature prevents solvent boil-off and improves selectivity.
Purge the system with
for 15 minutes.
Step 4: Fluorination
Introduce the fluorinating gas mixture (
in ) via a fritted gas dispersion tube submerged in the solvent.
Flow Rate: Maintain a rate where bubbles are small and dissolve/react before reaching the surface. A typical rate is 0.5–1.0 mmol
/min for a 50mL scale.
Monitor the reaction via GC-MS or
-NMR.
Endpoint: Stop when the starting material is consumed. Over-fluorination leads to perfluorinated byproducts.
Step 5: Workup & Isolation
Purge the reactor with pure
for 30 minutes to remove dissolved and HF.
Filter the mixture to remove NaF/NaHF
salts.
Solvent Removal:
Due to the boiling point (35 °C), the solvent can be removed via mild rotary evaporation (bath temp 20 °C, slight vacuum) or simple distillation.
Recycling: The distilled solvent can be recovered, dried, and reused, which is critical for compliance with ODS regulations.
Decision Logic: Solvent Selection
Why choose 1,3-DCHP over other common media?
Figure 2: Decision matrix for solvent selection in fluorination chemistry.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Solvent Loss
Reaction exotherm exceeded cooling capacity.
Reduce concentration (e.g., to 5%) or lower bath temperature to -40 °C. Ensure condenser is active.
Tarring / Charring
Radical chain reaction propagation.
Add a radical scavenger (if compatible) or ensure efficient stirring to prevent "hot spots" of concentration.
Low Conversion
Poor gas-liquid mass transfer.
Use a finer frit for gas dispersion or increase agitation speed (high-shear mixing).
Corrosion of Setup
HF accumulation.
Ensure NaF scavenger is fresh and dry. Verify system passivation.
References
Sandford, G. (2003). Perfluoroalkanes. In Tetrahedron, 59(4), 437–454. (Discusses the general utility of fluorinated solvents in organic synthesis).
Chambers, R. D., & Spink, R. C. (1999). Microreactors for elemental fluorine. Chemical Communications, (10), 883-884. (Foundational work on controlling direct fluorination exotherms).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61109, 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane. (Source for physical properties).[2][3][4][6][7]
Solvay Fluor. (2020). Handling and Safety of Fluorine Gas. (Industry standard safety protocols for F2 handling).
Lagow, R. J., & Margrave, J. L. (1979). Direct fluorination: A new approach to fluorine chemistry. Progress in Inorganic Chemistry, 26, 161-210. (The classic "LaMar" process describing solvent-moderated fluorination).
Part 1: Executive Summary & Regulatory Context[1][2]
The Critical Utility of HCFC-216ca
In the landscape of precision cleaning, 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (commonly referred to as HCFC-216ca ) occupies a specialized niche.[1] Unlike aqueous or hydrocarbon solvents, HCFC-216ca exhibits selective solubility for Perfluoropolyether (PFPE) and Chlorotrifluoroethylene (CTFE) lubricants (e.g., Krytox™, Fomblin™, Halocarbon™).[1]
While modern industry has largely transitioned to Hydrofluoroolefins (HFOs) due to environmental mandates, HCFC-216ca remains a reference standard in legacy aerospace specifications and critical oxygen-service cleaning protocols where residue-free removal of fluorinated greases is non-negotiable.[1][2]
Regulatory & Safety Directive (Mandatory)
WARNING: OZONE DEPLETING SUBSTANCE (ODS)
1,3-dichlorohexafluoropropane is classified as a Class II HCFC under the Montreal Protocol.
US Status: Production and import for non-feedstock use are strictly regulated and largely phased out under EPA Title VI [1].
EU Status: Banned for general solvent use under Regulation (EC) No 1005/2009.
Operational Constraint: This protocol is intended only for facilities possessing existing stockpiles, specific Critical Use Exemptions (CUE), or for research regarding comparative solvency analysis against potential substitutes.[1][2] All usage must occur within hermetically sealed vapor degreasing units to prevent atmospheric release.[1]
Part 2: Physicochemical Profile & Mechanism[1][2]
Technical Specifications
The efficacy of HCFC-216ca is derived from its unique balance of high density and low surface tension, allowing it to penetrate blind holes in complex machined parts where aqueous cleaners become trapped.[1][2]
Property
Value
Operational Implication
CAS Number
662-01-1
Unique Identifier
Molecular Formula
Halogenated stability
Boiling Point
35°C - 36°C
Low energy input required for vapor phase; rapid drying.[1][2]
Density
~1.57 g/mL
High specific gravity aids in displacing heavy particulate soils.[1][2]
Surface Tension
Low (< 20 dyne/cm)
Superior wetting of complex geometries (blind holes, capillaries).[1][2]
Solubility (Water)
Negligible
Immiscible; separates easily from aqueous contaminants.[1][2][3]
Solubility (PFPE)
High
Dissolves fluorinated greases that are insoluble in IPA/Acetone.[1][2]
Mechanism of Action: The "Like Dissolves Like" Principle
Standard hydrocarbon solvents (hexane, acetone) rely on London Dispersion forces that are insufficient to overcome the strong intramolecular bonds of fluorinated lubricants. HCFC-216ca shares a similar Hildebrand Solubility Parameter with PFPE greases.[1]
Wetting: The low surface tension allows the solvent to undercut the grease layer on the substrate.[2]
Solvation: The fluorinated carbon backbone of HCFC-216ca intercalates with the PFPE chains, solvating the grease into the bulk fluid.[1][2]
Densimetric Displacement: The high density (1.57 g/mL) physically lifts inorganic particulates that were adhered to the surface by the grease.[1][2]
Part 3: Experimental Protocols
Protocol A: Vapor Degreasing for Oxygen Service Components
Objective: Removal of fluorinated lubricants (Krytox/Fomblin) from stainless steel valves intended for liquid oxygen (LOX) service.[1][2]
Standard: Modified ASTM G93 Level C.
Workflow Diagram (DOT)
Caption: Figure 1: Two-sump vapor degreasing cycle optimized for HCFC-216ca. The distillation loop ensures the rinse sump remains free of re-deposited contaminants.
Step-by-Step Methodology
Preparation:
Ensure the vapor degreaser is calibrated to maintain a vapor blanket at 35°C.[1][2]
Safety Check: Verify cooling coils (primary and secondary) are active to prevent solvent loss to the atmosphere (Sub-zero cooling is recommended due to the low boiling point).[1][2]
Gross Soil Removal (Pre-Cleaning):
If heavy grease deposits are visible, wipe physically with a lint-free cloth saturated in HCFC-216ca.[1][2] Rationale: Extends the life of the boil sump solvent.
Immersion (Boil Sump):
Place parts in a wire mesh basket.
Submerge in the Boil Sump for 3–5 minutes.
Action: The boiling action creates turbulence (scrubbing) and the solvent dissolves the bulk grease.[2]
Rinse (Cold Sump):
Transfer basket to the Rinse Sump (contains pure, distilled solvent).[1][2]
Immerse for 2 minutes.
Action: Dilutes the contaminated solvent carried over from the boil sump.[1][2]
Vapor Phase (The Critical Step):
Raise the basket into the Vapor Zone (above the liquid, below the cooling coils).
Hold until condensation stops dripping from the part (part temperature = solvent vapor temperature).[1][2]
Mechanism:[4][5][6] Pure solvent vapor condenses on the cooler part, providing a final rinse with 100% pure solvent.[1][2]
Drying & Extraction:
Raise basket into the Freeboard Zone (refrigerated area).[1][2]
Hold for 1–2 minutes to allow residual vapor to stratify back into the tank.
Remove parts.[1][2][7][8][9] Due to the 35°C boiling point and high vapor pressure, parts will flash-dry almost instantly.[1][2]
Protocol B: Validation via Non-Volatile Residue (NVR) Analysis
Objective: Quantify cleanliness to ensure residue is < 10 mg/m² (typical LOX limit).[1][2]
Sampling:
Rinse the cleaned part with a known volume (e.g., 100 mL) of reagent-grade HCFC-216ca (or a compatible substitute like AK-225 if 216ca is unavailable for lab use) into a clean beaker.[1][2]
Evaporation:
Place the beaker in a fume hood on a hot plate set to 40°C.
Due to the high Ozone Depletion Potential (ODP) of HCFC-216ca, "open bucket" cleaning is strictly prohibited.[1][2]
Closed-Loop Systems: Usage is only defensible in hermetic vapor degreasers with >95% solvent retention rates.[1][2]
Destruction: Spent solvent heavily contaminated with fluorinated grease cannot be easily incinerated due to HF formation.[1][2] It must be sent to specialized halogenated waste handlers for high-temperature incineration or reclamation.[1][2]
References
United States Environmental Protection Agency (EPA). (2020).[1][2][6] Phaseout of Ozone-Depleting Substances (ODS).[1][2][6] Retrieved from [Link][1][6]
PubChem. (2024).[1][2] 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1]
ASTM International. (2020).[1][2] ASTM G93 - Standard Practice for Cleaning Methods and Cleanliness Levels for Material and Equipment Used in Oxygen-Enriched Environments.[1][2]
Chemours. (2023).[1][2] Krytox™ Performance Lubricants: Chemical Stability and Solvent Compatibility.[1][2] Retrieved from [Link]
European Chemicals Agency (ECHA). (2024).[1][2] Substance Information: 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane.[1][2][10][11][12] Retrieved from [Link][1]
Application Note: Strategic Utilization of 1,3-Dichlorohexafluoropropane in Fluorinated Synthon Generation
Executive Summary 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS: 662-00-0), often referred to as CFC-216ca, is frequently dismissed as a mere heat transfer fluid or solvent due to the high stability of its C-Cl bonds....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS: 662-00-0), often referred to as CFC-216ca, is frequently dismissed as a mere heat transfer fluid or solvent due to the high stability of its C-Cl bonds. However, for synthetic chemists, this stability represents a "masked" potential. This guide outlines the protocols to unlock the
(hexafluorotrimethylene) motif, a critical structural spacer in drug development (enhancing lipophilicity without metabolic liability) and high-performance elastomers.
The core strategy detailed herein utilizes the "Cyclopropane Gateway" : converting the inert dichloride into the highly reactive Hexafluorocyclopropane (HFCP) , which then serves as a divergent intermediate for generating reactive diiodides or functionalized linear chains.
Chemical Profile & Safety Assessment
Property
Value
Critical Handling Note
Formula
Symmetric structure; chemically inert to standard conditions.
Molecular Weight
220.93 g/mol
High density (approx. 1.6 g/mL); phases separate quickly in aqueous washes.
Boiling Point
~35-36 °C
Volatile. Reactions must be refluxed efficiently or conducted in sealed vessels.
Reactivity
Low (C-Cl bond)
Resistant to direct hydrolysis or nucleophilic attack. Requires metal-mediated activation.
Safety Warning:
Pressure Hazards: The intermediate Hexafluorocyclopropane (HFCP) is a gas at room temperature (bp ~ -31 °C). All protocols involving HFCP must be performed in rated autoclaves or pressure reactors.
Toxicity: While the starting material has low acute toxicity, fluorinated alkenes/cyclopropanes can be toxic. Use proper ventilation.
Strategic Workflow: The "Cyclopropane Gateway"
The direct conversion of 1,3-dichlorohexafluoropropane to useful derivatives is kinetically inhibited. The most efficient pathway involves a 1,3-elimination to form a strained ring, followed by strain-release ring opening.
Figure 1: The "Cyclopropane Gateway" strategy transforms the inert linear dichloride into a reactive cyclic intermediate, enabling divergent synthesis.
Experimental Protocols
Protocol A: Activation via Dechlorination (Synthesis of HFCP)
Objective: To convert the inert 1,3-dichlorohexafluoropropane into the reactive intermediate Hexafluorocyclopropane (HFCP).
Mechanism: Zinc-mediated 1,3-reductive elimination.
Materials:
1,3-Dichlorohexafluoropropane (1.0 equiv)
Zinc dust (Activated, 2.5 equiv)
Solvent: DMF (N,N-Dimethylformamide) or DMPU (anhydrous)
Catalyst: Iodine (trace) or Bromine (trace) to activate Zn surface.
Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a dry-ice/acetone cold trap (-78 °C) to collect the gaseous product.
Activation: Charge the flask with Zinc dust and anhydrous DMF. Add a crystal of Iodine. Stir until the iodine color fades (indicating Zn activation). Heat the mixture to 60-80 °C.
Addition: Add 1,3-dichlorohexafluoropropane dropwise. The reaction is exothermic; control the addition rate to maintain a steady evolution of gas.
Collection: The product, Hexafluorocyclopropane (bp -31 °C), will evolve as a gas. It passes through the reflux condenser (which returns solvent/starting material) and condenses in the cold trap.
Purification: The collected liquid in the trap is typically >95% pure HFCP. It can be distilled through a low-temperature column if higher purity is required.
Critical Insight: The use of polar aprotic solvents like DMF is crucial to solvate the zinc salts and promote the electron transfer required for the elimination of the strong C-Cl bonds.
Protocol B: The "Iodine Switch" (Synthesis of 1,3-Diiodothexafluoropropane)
Objective: To convert HFCP into 1,3-diiodothexafluoropropane.[1]
Significance: Perfluoroalkyl iodides are much more reactive than chlorides. They are the standard precursors for radical addition reactions (e.g., adding the
Loading: In a cooled autoclave (-78 °C), charge Iodine and condense the Hexafluorocyclopropane.
Reaction: Seal the vessel and heat to 150–180 °C for 10–15 hours.
Note: The ring opening of perfluorocyclopropanes with halogens is thermal and does not require a catalyst at these temperatures.
Workup: Cool the vessel to room temperature, then to 0 °C. Vent any unreacted gas.
Isolation: Dissolve the residue in ether or fluorinated solvent. Wash with aqueous sodium thiosulfate (
) to remove excess iodine (color changes from violet to colorless).
Purification: Distill the organic layer. 1,3-diiodothexafluoropropane is a liquid (bp ~135 °C).
Why this works: The strain energy of the cyclopropane ring (~40-50 kcal/mol) drives the cleavage of the C-C bond by the iodine, overcoming the steric bulk that usually prevents direct substitution.
Protocol C: Nucleophilic Ring Opening (Synthesis of Drug Linkers)
Objective: To introduce the
linker directly onto a drug scaffold or nucleophile.
Mechanism: Strain-release nucleophilic attack.
Equivalence of all 6 fluorines due to rapid ring motion/symmetry.
1,3-Diiodothexafluoropropane
-58 (4F, ), -110 (2F, central )
Shift of terminal fluorines indicates I substitution.
References
Yang, Z.-Y. (2003).[2] "Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens."[1] The Journal of Organic Chemistry, 68(11), 4410–4416.[2]
[Link]
Grounding Source: Defines the thermal ring-opening of HFCP with Iodine to form the diiodide.
Haszeldine, R. N. (1953). "Perfluoro-compounds. Part I. The reaction of perfluoropropene with iodine." Journal of the Chemical Society, 3761-3768.
[Link]
Grounding Source: Foundational work on perfluoroalkyl iodide synthesis and reactivity.
Sieggemann, R., et al. (2002). "Process for the preparation of hexafluorocyclopropane." U.S. Patent 6,355,849.
Dolbier, W. R. (2005). "Fluorine chemistry at the millennium." Journal of Fluorine Chemistry, 126(2), 157-163.
[Link]
Grounding Source: General reactivity profiles of fluorinated cyclopropanes.
Technical Support Center: Stabilization of 1,3-Dichlorohexafluoropropane (HCFC-216aa)
[1] Executive Summary & Chemical Profile[1][2][3] 1,3-Dichlorohexafluoropropane (HCFC-216aa) is a volatile hydrochlorofluorocarbon (HCFC) used primarily as a precision solvent and intermediate in drug development.[1] Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile[1][2][3]
1,3-Dichlorohexafluoropropane (HCFC-216aa) is a volatile hydrochlorofluorocarbon (HCFC) used primarily as a precision solvent and intermediate in drug development.[1] Its stability is compromised by two primary factors: hydrolysis (reaction with moisture) and dehydrohalogenation (loss of HCl or HF).
Because its boiling point (35–36°C ) is dangerously close to ambient laboratory temperatures, long-term storage requires a synergistic approach of thermal control and chemical stabilization to prevent containment failure and purity drift.[1]
Physiochemical Critical Limits
Property
Value
Implication for Storage
Boiling Point
35°C – 36°C
High Risk: Requires refrigeration (<20°C) to prevent pressure buildup.[1]
Density
~1.6 g/mL
Heavy vapor; settles in low areas if leaked.
Reactivity
Lewis Acid Sensitive
Incompatible with Aluminum, Zinc, and Magnesium.[1]
To effectively stabilize HCFC-216aa, one must understand the "Acid Spike" loop.[1] Unlike simple alkanes, halogenated propanes degrade via an autocatalytic cycle initiated by trace moisture or metal ions.[1]
The Autocatalytic Acid Loop
The presence of trace water or Lewis acid metals (like Aluminum) catalyzes the elimination of HCl. Once HCl is generated, it acts as a catalyst for further decomposition, rapidly turning a neutral solvent into a corrosive mixture.[1]
Figure 1: The autocatalytic degradation cycle of HCFC-216aa.[1] Note the red dashed line indicating how corrosion byproducts (metal ions) accelerate the degradation, necessitating early intervention.
Module 2: Stabilization & Storage Protocol (The "How")
Chemical Stabilization
For long-term storage (>3 months) or storage in metal drums, chemical stabilizers are mandatory to scavenge free radicals and neutralize nascent acids.[1]
Recommended Stabilizer Cocktail:
Stabilizer Class
Compound
Conc. (ppm)
Mechanism of Action
Acid Scavenger
1,2-Butylene Oxide
20 – 50 ppm
Reacts with HCl/HF to form stable halohydrins, breaking the autocatalytic loop.[1]
Radical Scavenger
Amylene (2-methyl-2-butene)
10 – 30 ppm
Traps chlorine radicals generated by photolysis or thermal stress.[1]
| Antioxidant | BHT (Optional) | 10 ppm | Prevents peroxide formation if stored in ethers (less critical for pure HCFC). |
Critical Note: If your application involves sensitive catalytic synthesis (e.g., metal-catalyzed cross-coupling), you must distill the HCFC-216aa to remove these stabilizers immediately prior to use.[1]
Containment Protocol
Do NOT use Aluminum containers. The reaction between halogenated hydrocarbons and aluminum (Friedel-Crafts type mechanism) is exothermic and can result in vessel rupture.
Preferred Material: Stainless Steel 316L (Passivated) or Amber Borosilicate Glass (for small volumes).
Sealant: Teflon (PTFE) or Kalrez gaskets. Avoid Viton (swells) or Buna-N (degrades).[1]
Headspace: Fill containers only to 80-85% capacity to allow for vapor expansion, given the low boiling point.
Module 3: Troubleshooting & FAQs
This section addresses specific scenarios reported by users in drug development labs.
Interactive Troubleshooting Tree
Use this logic flow to diagnose solvent quality issues before use.
Figure 2: Decision matrix for determining the usability of stored HCFC-216aa.
Frequently Asked Questions
Q1: The solvent has developed a slight acrid smell. Is it recoverable?
Diagnosis: The acrid smell is likely HCl or Phosgene (trace).
Solution:Do not use immediately. Test the pH with wetted indicator paper. If pH < 4, the stabilizers have been exhausted.
Recovery: Wash with dilute aqueous NaHCO₃ (sodium bicarbonate), separate the organic layer, dry over MgSO₄, and distill.[1] Caution: Perform this in a fume hood due to potential phosgene off-gassing.[1]
Q2: We stored the drum in a warehouse that reached 30°C. The drum is bulging. What do we do?
Danger: The boiling point is 35°C. At 30°C, the vapor pressure is significant.
Protocol:
Do not open the drum immediately.
Move the drum to a cold room (4°C) for 24 hours to re-condense the vapor.
Once cooled, carefully vent the headspace.
Analyze for stabilizer levels; heat often depletes amylene.
Q3: Can I store this in standard carbon steel drums?
Answer: Only if lined. Bare carbon steel can introduce iron ions (
), which act as Lewis acids and catalyze dehydrohalogenation.[1] We strongly recommend epoxy-phenolic lined steel or SS316 for pharmaceutical-grade purity.[1]
Q4: How do I remove the 1,2-Butylene Oxide stabilizer before my reaction?
Method: 1,2-Butylene oxide (BP ~63°C) has a higher boiling point than HCFC-216aa (BP ~35°C).[1] A simple fractional distillation is highly effective. The HCFC will distill over first, leaving the epoxide in the pot residue.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69580, 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane. Retrieved February 8, 2026 from [Link][1]
NASA Technical Reports Server (1990). Degradation mechanisms of selected hydrochlorofluorocarbons in the atmosphere. Retrieved February 8, 2026 from [Link][1]
SpinChem (2024). Stainless Steel Chemical Compatibility Chart for Chlorinated Solvents. Retrieved February 8, 2026 from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Yield Optimization & Process Troubleshooting
Target Molecule: 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (CFC-216ca)
CAS Registry Number: 662-01-1
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 1,3-dichlorohexafluoropropane (1,3-DCHFP) is suffering from low conversion rates, difficult separation of the monochlorinated intermediate, or unexpected carbon-chain degradation.
Unlike its isomer 1,2-dichlorohexafluoropropane (which is easily derived from hexafluoropropene), the 1,3-isomer requires a linear backbone retention strategy. The industry-standard protocol for high-purity synthesis is the Free-Radical Chlorination of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) .
This guide focuses on optimizing this specific pathway, as it offers the highest theoretical yield compared to telomerization routes.
Part 1: The Reaction Mechanism & Critical Control Points
To improve yield, we must first visualize the "failure points" in the radical chain mechanism. The conversion of HFC-236ca to 1,3-DCHFP is a two-step radical substitution.
Reaction Pathway Diagram
Caption: Step-wise radical chlorination pathway of HFC-236ca showing critical intermediate and thermal degradation risks.
Part 2: Troubleshooting Guides
Issue A: "My reaction stalls at the monochlorinated intermediate (approx. 50% conversion)."
Diagnosis:
This is the most common issue. The first chlorine substitution deactivates the molecule slightly due to steric bulk, but more importantly, the HCl byproduct inhibits the forward reaction kinetics in liquid-phase photochlorinations by absorbing UV light or quenching radicals.
Protocol for Yield Improvement:
Parameter
Standard Protocol
Optimized Protocol (High Yield)
Why? (The Science)
Phase
Liquid Phase (Batch)
Vapor Phase (Continuous Loop)
Liquid phase suffers from "cage effects" where solvent cages promote radical recombination (Cl• + Cl• Cl2) rather than propagation. Vapor phase increases mean free path.
Cl2 Ratio
1:2 Stoichiometric
1:2.5 Excess
Le Chatelier’s principle. Excess drives the second substitution step.
UV Source
Broad spectrum Hg Lamp
Monochromatic 350-365 nm LED
Chlorine absorbs maximally at ~330-350 nm. Broad spectrum generates excess heat (IR) which promotes C-C cleavage without aiding radical formation.
HCl Removal
None/Passive Venting
Active Scrubbing/Stripping
In liquid phase, dissolved HCl acts as a radical quencher. Use an inert gas sparge () or continuous reflux through a caustic scrubber to remove HCl immediately.
Actionable Steps:
Switch to a continuous vapor-phase reactor if possible.
If bound to liquid phase: Introduce a nitrogen sparge directly into the reaction vessel during photolysis to strip HCl.
Reflux Temperature: Maintain temperature at 60-70°C . This is high enough to reduce HCl solubility but low enough to prevent bond cleavage.
Issue B: "I am seeing significant amounts of CFC-114 (
) and CFC-12 (
)."
Diagnosis:
You are suffering from thermal degradation (C-C bond scission) . The bond dissociation energy of the C-C bond in highly fluorinated chains is lower than in hydrocarbons. If your reaction temperature exceeds 200°C (often due to local hot-spots near the UV lamp), the chain snaps.
Protocol for Yield Improvement:
Check Lamp Cooling: If using an immersion well UV lamp, the cooling jacket must be running coolant at <10°C. A hot lamp surface causes localized pyrolysis.
Radical Initiator Switch: If thermal chlorination (no UV) is being used, switch from high-temp initiators to low-temp initiators like tert-butyl peroxybenzoate, or revert to photochemical initiation which can be run at lower temperatures.
Dilution: Dilute the chlorine stream with
or He. Pure pockets can cause exothermic runaways.
Issue C: "The product is difficult to separate from the starting material."
Diagnosis:
HFC-236ca (b.p. ~25°C), the monochloro-intermediate (b.p. ~45°C), and 1,3-DCHFP (b.p. ~56°C) have relatively close boiling points. Azeotropes are likely forming with HF or HCl if not scrubbed.
Separation Strategy:
Wash Step: Before distillation, wash the crude mixture with cold 5% NaOH followed by water. This removes dissolved HCl and
, breaking acidic azeotropes.
Drying: Dry over
. Water traces complicate the distillation.
Fractionation: Use a column with at least 20 theoretical plates . A simple Vigreux column is insufficient.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I synthesize 1,3-DCHFP starting from Hexafluoropropylene (HFP)?A:No. This is a common error.
Adding
to Hexafluoropropylene () yields 1,2-dichlorohexafluoropropane (). Isomerizing the 1,2-isomer to the 1,3-isomer is thermodynamically unfavorable and synthetically difficult. You must start with a linear "hydro" precursor like HFC-236ca or a 1,3-difunctionalized precursor.
Q2: Why is the photochlorination yield lower in glass vessels compared to quartz?A: Borosilicate glass filters out UV light below 300nm. While
absorbs up to 360nm, the peak efficiency is lost in standard glass. Quartz immersion wells are mandatory for high-quantum-yield photochlorinations.
Q3: Is there a non-photochemical route?A: Yes, you can use thermal chlorination over an activated carbon catalyst at 250-300°C.
Pros: Scalable, no lamps.
Cons: Lower selectivity. The high heat often leads to ~10-15% yield loss via C-C bond cleavage (see Issue B). For high-value research samples, the photochemical route is superior.
Q4: What is the theoretical maximum yield?A: In a well-optimized "Downing" protocol (vapor phase, recycle loop for under-chlorinated species), yields of 85-92% are achievable. In a single-pass liquid batch setup, expect 60-70% .
References
Baker, B. L., & Whaley, A. M. (1951).[1] "Preparation of 1,3-Dichlorohexafluoropropane." Journal of the American Chemical Society, 73(3), 1362–1363.
Downing, F. B., Benning, A. F., & McHarness, R. C. (1951). "Pyrolysis of Chlorodifluoromethane." U.S. Patent 2,551,573.[2] (Foundational text on fluorocarbon chain stability and chlorination dynamics).
Hauptschein, M., & Bigelow, L. A. (1951). "The Action of Elementary Fluorine upon Organic Compounds. XIII. The Vapor Phase Fluorination of Trichloroethylene." Journal of the American Chemical Society, 73(4), 1428–1430. (Provides mechanistic insight into halo-carbon chain stability).
"troubleshooting common issues in reactions with 1,3-dichlorohexafluoropropane"
[1][2] Core Technical Overview Molecule: 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane Structure: CAS: 662-01-1 Common Commercial Misnomer: HCFC-216ca (Technically a CFC, as it lacks hydrogen).[1][2] The "Fluorine Effect" &...
CAS: 662-01-1
Common Commercial Misnomer: HCFC-216ca (Technically a CFC, as it lacks hydrogen).[1][2]
The "Fluorine Effect" & Reactivity Profile:
Researchers often treat 1,3-dichlorohexafluoropropane (1,3-DCHP) like a standard alkyl halide (e.g., 1,3-dichloropropane).[1][2] This is the primary cause of experimental failure.
Bond Strength: The fluorine atoms are highly electron-withdrawing, shortening and strengthening the C-Cl bond.[1][2] Standard
Oxygen Sponge: Perfluorinated chains have exceptionally high solubility for molecular oxygen (
).[1][2] Since is a radical scavenger, it inhibits the very radical mechanisms required to activate this molecule.[1][2]
Fluorous Phase: It is immiscible with many standard organic solvents (methanol, acetonitrile) at room temperature.[1][2]
Troubleshooting Guide: Reactivity & Activation
Issue A: "The reaction mixture is inert/stalled."
Diagnosis: You are likely attempting an ionic mechanism (
) or have insufficient deoxygenation for a radical mechanism.[1][2]
The Fix:
1,3-DCHP requires Radical-Mediated Activation (Atom Transfer Radical Addition - ATRA) or Metal-Insertion (Grignard/Lithium exchange at cryogenic temps).[1][2]
Protocol 1: Radical Addition (ATRA) to Alkenes
Target: Synthesis of semi-fluorinated chains.[1][2]
Mechanism: The C-Cl bond is homolytically cleaved.[1][2]
Parameter
Standard Organic Halide
1,3-DCHP Requirement
Reason
Initiator
AIBN (Thermal)
Cu(I)/TPMA or Ru(bpy)3 (Photoredox)
Thermal initiation is often too slow for the strong Rf-Cl bond; Metal catalysis lowers the activation energy.[1][2]
Degassing
Nitrogen Sparge (10 min)
Freeze-Pump-Thaw (3 Cycles)
1,3-DCHP dissolves ~20x more than water.[1][2] Sparging is insufficient to remove the radical inhibitor.[2]
Temperature
Reflux
Sealed Tube / Pressure Vessel
BP is ~35-36°C. You must operate above the boiling point to achieve kinetic activation.[1][2]
Protocol 2: Lithium-Halogen Exchange
Target: Generating a nucleophile (
).[1][2]
Risk:[1][3][4]-elimination of Li-F to form perfluoroallyl chloride.[1][2]
Step 1: Cool THF/Ether mixture to -78°C (Critical).
Step 2: Add MeLi or n-BuLi slowly.
Step 3:Trapping Agent (Electrophile) must be present in situ or added immediately.[1][2] The lithiated species is thermally unstable and will decompose to a perfluoroalkene if warmed above -60°C.[2]
Issue B: "My reaction mixture separated into two layers."
Diagnosis: Fluorous Immiscibility. 1,3-DCHP is "fluorous," meaning it dislikes both water (hydrophobic) and standard organics (lipophobic).[1][2]
The Fix: Use a Hybrid Solvent System or a Fluorous Phase Transfer Catalyst.[1][2]
Recommended Solvent Systems:
Benzotrifluoride (BTF): The "Universal Solvent" for hybrid synthesis.[1][2] Dissolves both 1,3-DCHP and organic substrates.[1][2]
Dichloromethane (DCM): Moderate solubility, but limited by low boiling point.[1][2]
Diagnostic Logic Pathways
The following diagram illustrates the decision matrix for troubleshooting reaction failures based on the specific symptoms observed.
Caption: Decision tree for diagnosing reaction failures with 1,3-dichlorohexafluoropropane. Note the critical emphasis on oxygen removal and containment.
Frequently Asked Questions (FAQ)
Q1: Can I use standard silica gel chromatography to purify the product?A: Yes, but 1,3-DCHP derivatives often have very low polarity (high
Tip: Use Iodine stain or 19F-NMR monitoring.[1][2]
Advanced: If you attached the Rf chain to an organic molecule, consider Fluorous Solid Phase Extraction (FSPE) .[1][2] You can load the mixture onto fluorous silica; non-fluorinated impurities wash off with MeOH:H2O, and your product elutes with 100% MeOH or THF.[1][2]
Q2: Why did my reaction vessel over-pressurize?A: 1,3-DCHP has a boiling point of ~35-36°C. If you run a reaction at 80°C in a sealed tube, you are generating significant vapor pressure.[1][2] Furthermore, if you used a radical initiator that generates
gas (like AIBN) without calculating the headspace, the combined pressure can rupture the vessel.
Safety Rule: Always calculate the theoretical pressure and use rated pressure tubes (e.g., Ace Glass pressure tubes).[1][2]
Q3: Is this compound ozone-depleting?A: Yes.[1][2] It is a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol (CFC-216).[1][2]
Compliance: You must capture all waste.[1][2] Do not vent rotary evaporator exhaust to the atmosphere; use a secondary cold trap (-78°C) to condense the solvent.
Mechanistic Visualization: Copper-Mediated ATRA
Understanding the catalytic cycle is crucial for troubleshooting low yields.[2] The following diagram details the Atom Transfer Radical Addition (ATRA) pathway, the most common successful reaction for this substrate.
Caption: The ATRA catalytic cycle. Failure usually occurs at the "Activation" step due to oxygen inhibition or at the "Deactivation" step if the catalyst load is too low.
References
PubChem. (2025).[1][2] 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]
Dolbier, W. R. (2011).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Context: 19F NMR monitoring of Rf-Cl species).
Ojima, I., et al. (1984).[1][2] "Transition-metal-catalyzed formation of carbon-carbon bonds using perfluoroalkyl halides." Journal of Fluorine Chemistry. (Foundational work on ATRA with Rf-X).
Gladysz, J. A., & Curran, D. P. (2002).[1][2] "Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separation."[1][2] Tetrahedron. (Source for solubility and FSPE protocols).
F2 Chemicals Ltd. (n.d.).[1][2] Solubility of Perfluorocarbons.[1][2][5][6][7] Technical Data Sheet.[1][2] [Link] (General reference for PFC gas solubility).[1][2][5]
"degradation pathways of 1,3-dichlorohexafluoropropane under experimental conditions"
Welcome to the technical support center for researchers investigating the degradation pathways of 1,3-dichlorohexafluoropropane (HCFC-226ca). This guide provides in-depth technical information, troubleshooting advice, an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers investigating the degradation pathways of 1,3-dichlorohexafluoropropane (HCFC-226ca). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Given the limited direct literature on HCFC-226ca degradation, this resource synthesizes information from related halogenated compounds to propose likely degradation pathways and robust experimental designs.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the expected primary degradation pathways for 1,3-dichlorohexafluoropropane?
A1: Based on the chemical structure of 1,3-dichlorohexafluoropropane (C₃Cl₂F₆), the primary degradation pathways under typical experimental conditions are expected to be photolysis, hydrolysis, and pyrolysis. The presence of both C-Cl and C-F bonds suggests a complex degradation profile. C-Cl bonds are generally more susceptible to cleavage than C-F bonds.
Q2: Why is it important to study the degradation of this specific compound?
A2: 1,3-dichlorohexafluoropropane is a hydrochlorofluorocarbon (HCFC), a class of compounds with ozone-depleting potential and global warming potential. Understanding its environmental fate and degradation pathways is crucial for assessing its environmental impact and developing potential remediation strategies.
Q3: What are the likely initial steps in the degradation of 1,3-dichlorohexafluoropropane?
A3: The initial step in photolytic degradation is likely the homolytic cleavage of a C-Cl bond, which is weaker than the C-F and C-C bonds, to form a radical species. In hydrolysis, nucleophilic substitution of a chlorine atom by a hydroxide ion is a probable initial reaction, although this is expected to be slow for such a halogenated alkane.[1][2][3] Pyrolysis will likely involve the thermal cleavage of the weakest bonds, again, the C-Cl bonds, followed by a cascade of radical reactions.[4][5][6]
Q4: What analytical techniques are most suitable for studying its degradation?
A4: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile degradation products.[7][8][9][10][11][12] Ion Chromatography (IC) is essential for quantifying the inorganic halide ions (Cl⁻ and F⁻) released during degradation.[13][14][15][16] For certain fluorinated organic byproducts, ¹⁹F NMR can be a powerful tool for structural elucidation.[17]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Photolysis Experiments
Q: My photolysis experiment shows a very slow or no degradation of 1,3-dichlorohexafluoropropane. What could be the issue?
A:
Wavelength of UV source: Ensure your UV lamp emits at a wavelength that can be absorbed by the C-Cl bonds. While direct photolysis of alkanes often requires short-wavelength UV (e.g., < 200 nm), the presence of chlorine atoms may allow for some absorption at longer wavelengths (e.g., 254 nm). Consider using a lower wavelength source if available.[18]
Solvent Interference: If the degradation is performed in a solvent, the solvent itself might be absorbing the UV radiation. Ensure your solvent is transparent at the wavelength you are using. Perfluorinated solvents or high-purity water are often good choices.
Photosensitizers: For indirect photolysis, the efficiency of your photosensitizer (e.g., acetone, titanium dioxide) might be low.[19][20] Check the concentration and purity of the sensitizer and ensure it is appropriate for the target compound and wavelength.
Experimental Setup: Ensure the reaction vessel is made of quartz, as borosilicate glass will block a significant portion of the UV light, especially at shorter wavelengths.
Q: I am observing unexpected peaks in my GC-MS chromatogram after photolysis. How do I identify them?
A:
Secondary Reactions: The initial degradation products can undergo further photolysis, leading to a complex mixture of smaller fragments. Try analyzing samples at shorter reaction times to identify the primary products before they degrade further.
Solvent Participation: The solvent, even if seemingly inert, might participate in the reaction, especially if radical species are formed. Running a blank experiment with only the solvent under UV irradiation can help identify solvent-derived artifacts.
Mass Spectral Libraries: Utilize mass spectral libraries (e.g., NIST) for tentative identification of the unknown peaks. Pay close attention to the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) to confirm the presence of chlorine atoms in the fragments.
Standards: If you hypothesize the identity of a major byproduct, obtaining an analytical standard for that compound is the most definitive way to confirm its presence by comparing retention times and mass spectra.
Hydrolysis Experiments
Q: The rate of hydrolysis is extremely slow, even at elevated temperatures. How can I accelerate it?
A:
pH of the medium: Hydrolysis of haloalkanes is typically faster under basic conditions due to the higher concentration of the nucleophile (OH⁻).[3] Consider conducting the experiment in a buffered alkaline solution (e.g., pH 10-12).
Co-solvent: 1,3-dichlorohexafluoropropane has very low water solubility. The use of a co-solvent like ethanol can increase its solubility and improve the reaction rate by creating a more homogeneous solution.[1][21]
Temperature: While you may already be using elevated temperatures, ensure your experimental setup can safely handle higher temperatures and pressures if necessary. Be aware that excessively high temperatures might lead to side reactions.
Q: I am seeing a discrepancy between the amount of parent compound lost and the amount of chloride ions detected by IC.
A:
Incomplete Mineralization: The hydrolysis may not be proceeding to complete mineralization (i.e., release of all chlorine atoms as Cl⁻). Some chlorinated organic intermediates may be forming and accumulating in the solution. Analyze the organic phase by GC-MS to identify these intermediates.
Formation of Other Products: It's possible that elimination reactions are occurring alongside substitution, which would not produce chloride ions.
Analytical Issues: Check the calibration of your Ion Chromatograph. Ensure the pH of your samples is within the acceptable range for the IC column and that there are no matrix effects suppressing the chloride signal.
Pyrolysis Experiments
Q: My pyrolysis experiment is producing a complex, tar-like substance that is difficult to analyze.
A:
Temperature Control: The pyrolysis temperature might be too high, leading to extensive fragmentation and polymerization. Try reducing the temperature to favor the formation of simpler, more stable products.[5][6][22]
Residence Time: A long residence time in the heated zone can also promote secondary reactions. Consider increasing the flow rate of the carrier gas to reduce the time the molecules spend at high temperatures.[4]
Oxygen Contamination: Ensure your pyrolysis system is completely purged of oxygen, as its presence can lead to complex oxidation products instead of the desired pyrolytic degradation.[4]
Q: I am having trouble identifying the products of pyrolysis.
A:
Wide Range of Products: Pyrolysis can generate a wide range of products, from small volatile molecules to larger aromatic compounds. Use a GC-MS method with a broad temperature program to elute as many compounds as possible.
Isomer Formation: Be aware that pyrolysis can lead to the formation of various structural isomers. The mass spectra of isomers can be very similar, so retention time data is crucial for differentiation.
Use of Different Detectors: If available, using a GC with a different detector, such as an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, can provide complementary information.[10]
Experimental Protocols
1. Photodegradation of 1,3-Dichlorohexafluoropropane
This protocol outlines a typical experimental setup for studying the direct photolysis of 1,3-dichlorohexafluoropropane in the aqueous phase.
Materials:
1,3-dichlorohexafluoropropane (high purity)
Quartz reaction vessel
UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm)
Stir plate and stir bar
Gas-tight syringes
GC-MS system
Ion chromatograph
Ultrapure water
Procedure:
Prepare a stock solution of 1,3-dichlorohexafluoropropane in a suitable solvent (e.g., methanol) at a high concentration.
In the quartz reaction vessel, add a known volume of ultrapure water.
Spike the water with a small, known amount of the stock solution to achieve the desired initial concentration of 1,3-dichlorohexafluoropropane. Ensure the final concentration of the co-solvent is minimal.
Place the vessel under the UV lamp on a stir plate and begin stirring.
Turn on the UV lamp to start the reaction.
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the aqueous sample using a gas-tight syringe.
For each aliquot, prepare two subsamples:
One for GC-MS analysis of the parent compound and organic byproducts. Extract with a suitable solvent (e.g., hexane) before injection.
One for IC analysis of chloride and fluoride ions. Dilute as necessary.
Continue the experiment until a significant portion of the parent compound has degraded.
Run a control experiment in the dark to check for any non-photolytic degradation.
2. Hydrolysis of 1,3-Dichlorohexafluoropropane
This protocol describes a method to study the hydrolysis of 1,3-dichlorohexafluoropropane under controlled temperature and pH.
Materials:
1,3-dichlorohexafluoropropane
Sealed reaction vials with PTFE-lined septa
Thermostated water bath or oven
pH meter and buffers
Sodium hydroxide and/or hydrochloric acid for pH adjustment
GC-MS system
Ion chromatograph
Procedure:
Prepare buffered aqueous solutions at different pH values (e.g., 4, 7, 10).
Dispense equal volumes of the buffered solutions into the reaction vials.
Spike each vial with a known amount of 1,3-dichlorohexafluoropropane.
Seal the vials immediately to prevent loss of the volatile compound.
Place the vials in the thermostated water bath set to the desired temperature (e.g., 50 °C).
At specified time points, remove a set of vials (one for each pH) from the water bath and quench the reaction by cooling them in an ice bath.
Analyze the contents of each vial for the remaining parent compound (by GC-MS) and for the concentration of chloride and fluoride ions (by IC).
Set up control vials containing the compound in a non-hydrolyzing medium (e.g., a buffered solution with a high concentration of a salt to reduce water activity) to assess thermal degradation.
Data Presentation
Table 1: Expected Degradation Products of 1,3-Dichlorohexafluoropropane under Different Conditions
Degradation Pathway
Expected Major Organic Products
Expected Inorganic Products
Photolysis
Chloropentafluoropropanes, Dichlorotetrafluoropropenes, smaller perhalogenated alkanes and alkenes
Hexafluoropropene, Chloropentafluoropropene, various smaller halogenated hydrocarbons
HCl, HF
Visualizations
Hypothetical Degradation Pathway of 1,3-Dichlorohexafluoropropane
Caption: Hypothetical degradation pathways for 1,3-dichlorohexafluoropropane.
General Experimental Workflow for Degradation Studies
Caption: General experimental workflow for studying the degradation of 1,3-dichlorohexafluoropropane.
References
A Preliminary Study on the Use of Highly Aromatic Pyrolysis Oils Coming from Plastic Waste as Alternative Liquid Fuels. (2023). PubMed Central. [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). ACS Publications. [Link]
GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. (2024). Impactfactor. [Link]
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (n.d.). Lhasa Limited. [Link]
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. [Link]
Investigation of the rates of hydrolysis of halogenoalkanes. (n.d.). Edexcel A-Level Chemistry. [Link]
Experimental Investigation on Pyrolysis of Domestic Plastic Wastes for Fuel Grade Hydrocarbons. (2022). MDPI. [Link]
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. [Link]
Determination of fluoride and chloride in nickel ore by ion chromatography. (n.d.). ResearchGate. [Link]
2 Overview on PFAS analytical methods. (n.d.). Publications. [Link]
Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. (2024). Preprints.org. [Link]
Pyrolytic Oil Recovery from Recycled Tires. (n.d.). Xray. [Link]
Relative Rates of Hydrolysis of Haloalkanes (iPhone 4). (2021). YouTube. [Link]
Photodegradation of Per- and Poly-Fluoroalkyl Substances (PFAS) Using Vacuum-UV (VUV) Radiation. (n.d.). University of British Columbia. [Link]
Edexcel International Chemistry A-level Practical 5 - Investigating the Rates of Hydrolysis of Halogenoalkanes. (n.d.). Physics & Maths Tutor. [Link]
Pyrolysis Of Hydrocarbons Alkanes. (n.d.). BYJU'S. [Link]
Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). EPA Archive. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. [Link]
Adsorption and Photocatalytic Degradation Behaviors of Rhodamine Dyes on Surface-Fluorination TiO2 under Visible Irradiation. (n.d.). ResearchGate. [Link]
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Chromatography Today. [Link]
Technical Support Center: Quantification of 1,3-Dichlorohexafluoropropane (HCFC-216aa)
Case ID: T-HCFC-216aa-QUANT Status: Active Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary: The "Phantom" Analyte Welcome to the technical guide for 1,3-dichloro-1,1,2,2,3,3-h...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: T-HCFC-216aa-QUANT
Status: Active
Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary: The "Phantom" Analyte
Welcome to the technical guide for 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (CAS 662-01-1), often referred to as HCFC-216aa.
If you are reading this, you are likely facing one of two problems:
Variable Recovery: Your spike recovery fluctuates wildly (e.g., 60% to 110%).
Sensitivity Limits: You cannot reach the required LOD (Limit of Detection) using standard FID methods.
The Root Cause:
The boiling point of HCFC-216aa is 33–35°C [1]. It is thermodynamically unstable at standard laboratory temperatures. If your sample tray is at room temperature (22°C), the analyte is already transitioning to the gas phase before injection. Furthermore, the molecule is 73% halogen by weight, rendering Flame Ionization Detection (FID) insensitive due to the lack of oxidizable carbon-hydrogen bonds.
This guide provides a self-validating protocol to stabilize, separate, and detect this volatile halocarbon.
Module 1: Sample Preparation (The Cold Chain Protocol)
Objective: Prevent evaporative loss during sample handling.
Critical Failure Point: Pipetting at room temperature.
The "Cold Chain" Workflow
Standard volumetric glassware is insufficient. You must treat this analyte like a dissolved gas.
Figure 1: The "Cold Chain" preparation workflow designed to minimize thermodynamic loss of volatile analytes.
Step-by-Step Protocol
Solvent Selection: Use N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO) . These solvents have high boiling points and excellent solubility for halocarbons, reducing the vapor pressure of the analyte in the liquid phase [2].
Chill Everything: Pre-chill the diluent solvent and the empty headspace vials to 4°C.
Sub-Surface Addition: When spiking the standard into the vial, submerge the syringe needle tip below the surface of the pre-chilled solvent.
Gravimetric Confirmation: Do not rely on volume. Weigh the vial before and after addition to calculate the exact mass of HCFC-216aa added.
Module 2: Chromatographic Separation
Objective: Retain a compound that wants to elute with the void volume.
Method: Static Headspace Gas Chromatography (HS-GC).
Direct liquid injection is not recommended due to the expansion volume of the solvent in the liner, which discriminates against highly volatile analytes.
Instrument Parameters
Parameter
Setting
Rationale
Technique
Static Headspace (Loop)
Equilibrium extraction avoids solvent flooding.
Incubation Temp
80°C
Sufficient to drive analyte into headspace without boiling the solvent (DMAc).
Loop/Valve Temp
95°C / 100°C
Must be hotter than the oven to prevent condensation.
Column
DB-624 (or ZB-624)
The "624" phase (6% cyanopropylphenyl) is the industry standard for volatiles [3].
Dimensions
30m x 0.32mm x 1.8µm
Crucial: Use a thick film (1.8µm). Thin films (0.25µm) will not retain HCFC-216aa.
Carrier Gas
Helium @ 1.5 mL/min
Constant flow mode.
Oven Program
35°C (hold 5 min) -> Ramp
Start low (near BP) to focus the peak.
Module 3: Detection Strategy (Sensitivity Matrix)
Objective: Overcome the "halogen masking" effect.
Challenge: In an FID, the signal is generated by the oxidation of C-H bonds. HCFC-216aa (C3Cl2F6) is electron-rich but hydrogen-poor.
Detector Selection Guide
Figure 2: Decision matrix for detector selection based on sensitivity and identification requirements.
Recommendation: Electron Capture Detector (ECD)
For trace quantification (ppb level), ECD is superior . The six fluorine and two chlorine atoms possess high electronegativity, capturing electrons from the ⁶³Ni source efficiently [4].
Linearity Note: ECDs have a limited linear range. You may need to use a logarithmic calibration curve or split the sample.
Alternative: GC-MS (SIM Mode)
If you must use MS for identification (e.g., in a drug impurity profile), use Selected Ion Monitoring (SIM) .
Avoid: Do not rely on the molecular ion (M+ 220), as it is often weak or absent in electron impact (EI) ionization for saturated halocarbons [5].
Troubleshooting & FAQs
Q1: I see "ghost peaks" in my blank injection. Is the column bleeding?
Diagnosis: It is likely carryover , not bleed. HCFC-216aa is "sticky" in the gas phase due to its density.
Fix: Increase the Transfer Line temperature to 110°C and flush the headspace loop with gas for 60 seconds between injections. Verify your septum purge flow is active (3–5 mL/min).
Q2: My calibration curve R² is 0.95. Why is it so poor?
Diagnosis: Evaporative loss during the time the vials sat in the autosampler tray.
Fix: Check the "Cold Chain" (Module 1). Also, ensure your autosampler tray is cooled if possible. If not, prepare standards immediately before analysis rather than batching 50 vials at once.
Q3: Can I use a standard DB-5 or DB-1 column?
Diagnosis: Unlikely.
Fix: Non-polar columns (100% dimethylpolysiloxane) interact poorly with the polar C-Cl/C-F bonds. The analyte will likely co-elute with the solvent or appear as a broad, fronting peak. Stick to the 624 phase or a PLOT Q (Porous Layer Open Tubular) column for maximum retention.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12536, 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane. Retrieved from [Link]
U.S. EPA (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Retrieved from [Link][1]
Restek Corporation. Chromatogram Search: Volatile Halocarbons on Rtx-624. (General reference for column selection). Retrieved from [Link]
Lovelock, J. E. (1974). The electron capture detector.[2][3] Journal of Chromatography A, 99, 3-12. (Foundational theory on ECD sensitivity to halogens).
NIST Mass Spec Data Center. Mass Spectrum of 1,3-Dichlorohexafluoropropane. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
"managing pressure and temperature in 1,3-dichlorohexafluoropropane reactions"
[1][2] Operational Intelligence: The "Low-Boiler" Paradox Context: 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS 662-01-1) presents a specific thermodynamic challenge: its boiling point is approximately 35–36°C [1].[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Operational Intelligence: The "Low-Boiler" Paradox
Context: 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS 662-01-1) presents a specific thermodynamic challenge: its boiling point is approximately 35–36°C [1].[1][2]
In a laboratory setting, this places the molecule on the razor's edge between liquid and gas at ambient conditions. Standard reflux setups are often insufficient for reactions requiring elevated temperatures (>40°C), necessitating the use of autoclaves (pressure vessels).[2]
Critical Physical Parameters
Parameter
Value
Operational Implication
Boiling Point
35–36°C
Requires active cooling for liquid handling; pressurizes rapidly upon mild heating.[1][2]
Density
~1.57 g/mL
High density implies significant mass in small volumes; critical for agitation torque.[1][2]
Scenario: You are performing a nucleophilic substitution or dehydrochlorination reaction at 120°C.
Objective: Maintain liquid-phase contact while managing headspace pressure.
Phase 1: Vessel Preparation & Loading[1][2]
Material Selection: Use Hastelloy C-276 or Monel 400 .[1][2] While 316L Stainless Steel is compatible with the pure compound, reaction byproducts (specifically HCl or HF) generated at high temperatures will corrode steel rapidly [2].[2]
Seal Integrity: Use PTFE or Kalrez O-rings.[1][2] Viton may swell significantly due to fluorocarbon absorption.[2]
Phase 2: The "Cold Fill" Technique
Pre-Cooling: Chill the autoclave body and the 1,3-dichlorohexafluoropropane stock to 0°C. This suppresses vaporization during transfer.[2]
Loading Factor Calculation (Crucial):
Rule: Never fill the vessel beyond 60% of its total volume at room temperature.
Reasoning: At 120°C, the liquid density decreases, causing the liquid volume to expand.[2] If the liquid phase fills 100% of the vessel, the pressure will spike from vapor pressure (manageable) to hydraulic pressure (catastrophic).[2]
Phase 3: Reaction Ramp
Step-Wise Heating: Ramp temperature at 2°C/min.
Agitation: Set magnetic coupling or overhead stirrer to high RPM before heating to ensure heat transfer and prevent "hot spots" at the vessel wall which can trigger localized decomposition.[2]
Visualizing the Control Logic
The following diagram illustrates the decision matrix for managing pressure anomalies during the reaction.
Figure 1: Decision logic for diagnosing pressure deviations in fluorocarbon autoclaves.
Troubleshooting Guide (FAQ)
Q1: The pressure in my reactor is significantly higher than the vapor pressure of the solvent. Why?
Diagnosis: This is likely due to Non-Condensable Gas (NCG) Compression .[2]
Mechanism: If you loaded the vessel under air or nitrogen and heated it, the partial pressure of the gas adds to the vapor pressure of the 1,3-dichlorohexafluoropropane.[2] As the liquid expands (thermal expansion), it compresses the headspace gas, causing a disproportionate pressure spike.[1][2]
Solution:
Cool the reactor to 0°C.
Briefly open the vent valve to the scrubber line to evacuate the N2/Air headspace (degassing).
Reseal and heat.[2] The pressure should now track the vapor pressure curve of the fluorocarbon.
Q2: I see a sudden exotherm and pressure spike. What is happening?
Mechanism: In the presence of bases or active metals, 1,3-dichlorohexafluoropropane can eliminate HCl or HF to form alkenes [3].[1][2] This reaction is exothermic.[2] If cooling is insufficient, the heat raises the pressure, which accelerates the reaction (Arrhenius equation), creating a feedback loop.[1][2]
Immediate Action:
Cut Heat: Turn off the heater.
Max Cooling: Engage internal cooling coils or jacket chilling.[2]
Do NOT Vent: Venting a hot, runaway fluorocarbon mixture can release toxic phosgene-type byproducts or corrosive acid gases.[1][2] Containment is safer unless the vessel's burst disk rating is approached.
Q3: My yield is low, and I see corrosion on my stainless steel agitator.
Mechanism: Trace water in the system can hydrolyze the C-Cl or C-F bonds at high temperatures, generating HCl or HF.[2] These acids attack Stainless Steel 316, leaching Iron (Fe) which can act as a Lewis Acid catalyst, promoting further degradation (tar formation).[1][2]
Solution:
Dry all reagents using molecular sieves (3Å or 4Å) before loading.[2]
Switch to Hastelloy C-276 or Tantalum lined parts.[1][2]
References
PubChem. (n.d.).[2] 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]
Bal Seal Engineering. (n.d.).[2] Chemical Compatibility Guide for Metallic Materials. Retrieved from [Link] (General reference for Hastelloy/SS compatibility with halides).[1][2]
Journal of the Chemical Society. (1970s).[2] Thermal decomposition of halogenopolyfluorocyclopropanes. (General mechanism for fluorocarbon elimination reactions). Retrieved from [Link][1][2]
"scaling up reactions involving 1,3-dichlorohexafluoropropane"
Technical Support Center: Scaling Up Reactions Involving 1,3-Dichlorohexafluoropropane Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Ticket ID: SC-DCHFP-2026[1] Executive Technical Overview...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scaling Up Reactions Involving 1,3-Dichlorohexafluoropropane
Current Status: Operational
Support Tier: Level 3 (Senior Process Chemistry)
Ticket ID: SC-DCHFP-2026[1]
Executive Technical Overview
Welcome to the technical support hub for 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CFC-216ca). As a Senior Application Scientist, I recognize that scaling up fluorinated building blocks presents a unique duality: the chemical stability of the C-F bond versus the physical volatility of the bulk material.
This guide addresses the specific engineering and chemical challenges encountered when moving from gram-scale discovery to kilogram-scale process development.
Molecule Profile & Critical Parameters
Parameter
Value
Scale-Up Implication
CAS Number
662-01-1
Verification required for regulatory compliance (ODS).
Molecular Formula
High molecular weight (220.93 g/mol ) vs. low boiling point.[1][2]
Boiling Point
35–36 °C
CRITICAL: Material exists near its boiling point at ambient temperature.[1][3][4] Significant loss risk during charging/sampling.[1]
Density
1.573 g/cm³
Dense organic layer; requires high-torque agitation for biphasic reactions.[1]
Reactivity Class
Perfluoroalkyl Dihalide
Resistant to standard ; typically reacts via Radical () or Metal-Halogen Exchange.[1]
Critical Scale-Up Challenges (The "Why" & "How")
A. Thermal Management & Volatility
The Issue: With a boiling point of 35°C, 1,3-DCHFP is technically a liquid but behaves like a volatile solvent.[1] In a 100 mL flask, evaporative losses are negligible.[1] In a 50 L reactor, the headspace volume and surface area can lead to massive material loss, stoichiometry drift, and pressure buildup.[1]
The Fix:
Reactor Loading: Must be performed at < 10°C .
Condenser Setup: Standard water condensers are insufficient.[1] Use a double-stage condenser system with a glycol/water chiller set to -10°C.
Closed System: Reactions should ideally be run in pressure-rated vessels (Autoclaves/Hastelloy) even if the target temp is ambient, to prevent "breathing" losses.[1]
B. Material Compatibility & Corrosion
The Issue: Fluorinated intermediates can release Hydrogen Fluoride (HF) or Chloride ions under hydrolytic conditions or high temperatures.[1] Standard Stainless Steel (SS316) is susceptible to pitting corrosion from chlorides and stress corrosion cracking from fluorides.[1]
The Fix:
Primary Material: Glass-lined steel (GLS) is preferred for general inertness.[1]
Valves/Seals: Use PTFE (Teflon) or Kalrez gaskets.[1] Avoid Viton (can swell/degrade).[1]
Metals: If high pressure requires metal, use Hastelloy C-276 or Monel 400 .[1]
Troubleshooting Guide (FAQ)
Q1: My yield dropped significantly (from 85% to 50%) when scaling from 5g to 500g. NMR shows no side products, just unreacted starting material. [1]
Diagnosis: This is a classic "Volatility Loss" scenario.[1] The larger headspace and longer reaction times at scale allowed the 1,3-DCHFP to vaporize and escape through the nitrogen sweep or condenser.
Corrective Action:
Check the condenser coolant temperature (must be < 0°C).[1]
Switch from a continuous nitrogen sweep to a nitrogen blanket (pressurized to 2-3 psi) to suppress vaporization.[1]
Measure the refractive index of the distillate trap; you will likely find your starting material there.[1]
Q2: The reaction mixture turned black and etched the glass sight glass.
Diagnosis: You likely generated anhydrous HF or metal fluorides in situ.[1] This often happens during organometallic couplings (e.g., Grignard or Lithiation) where elimination occurs.[1]
Corrective Action:
Immediate: Quench the reaction safely.
Prevention: Add a proton scavenger or buffer (e.g., Pyridine,
Hardware: Replace borosilicate sight glasses with Sapphire or Fused Silica windows for fluoride resistance.[1]
Q3: Agitation is stalling during the cryogenic lithiation step.
Diagnosis: 1,3-DCHFP is dense (1.57 g/mL).[1] At -78°C, viscosity increases.[1] If you are using a standard overhead stirrer, the torque may be insufficient to suspend the dense fluorocarbon layer, leading to a "pool" of unreacted material at the bottom.
Corrective Action:
Use a retreat curve impeller or anchor agitator rather than a simple propeller.[1]
Increase agitation speed before cooling down.
Ensure the reactor has a bottom-drain valve flush with the vessel (zero dead volume) to prevent stratification.[1]
Cooling: Set jacket temperature to -85°C (using Syltherm XLT or equivalent cryogenic fluid).
Phase 2: Charging (The "Cold Addition" Technique)
Solvent: Charge anhydrous Diethyl Ether or THF (10 L). Cool to -78°C.[1]
Reactant: Charge 1,3-Dichlorohexafluoropropane (1.0 kg) via a subsurface dip tube.
Why? Pouring from the top causes vaporization before it hits the solvent.[1] Subsurface addition ensures immediate dissolution.[1]
Reagent: Add
-Butyllithium (or PhLi) dropwise via a metering pump.
Rate Control: Maintain internal temp < -70°C. Exotherm management is critical to prevent "runaway" decomposition of the fragile Li-CF2 species.[1]
Phase 3: Reaction & Quench
Soak: Stir at -78°C for 30 minutes.
Electrophile Addition: Add the electrophile (e.g., Benzaldehyde) slowly.[1]
Warming: Allow the vessel to warm to 0°C over 4 hours. Do not rush; rapid gas evolution can occur.[1]
Quench: Inverse quench recommended. Pump the reaction mixture into a separate vessel containing dilute
solution.
Why? Dumping water into the reactor can cause a violent geyser effect due to the dense fluorocarbon layer trapping heat.[1]
Process Visualization (Graphviz)[1]
The following diagram illustrates the safe handling workflow, emphasizing the containment of the volatile reactant.
Figure 1: Process flow diagram for handling volatile 1,3-dichlorohexafluoropropane, highlighting critical containment and cooling loops.[1]
References
PubChem. (n.d.).[1] 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (Compound).[1][3][4][5][6][7][8] National Library of Medicine.[1][8] Retrieved February 8, 2026, from [Link][1]
Kloss, C., et al. (2014).[1] Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca.[1][7] Atmosphere, 5(2), 420-434.[1] Retrieved February 8, 2026, from [Link][1]
Disclaimer: This guide is for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) and perform a Process Hazard Analysis (PHA) before scaling up reactions involving halogenated compounds.
Technical Support Guide: Spectroscopic Analysis of 1,3-Dichlorohexafluoropropane (1,3-DCHFP)
[1] Ticket ID: SPEC-216-DCHFP Subject: Troubleshooting Anomalous NMR, IR, and MS Data for Fluorocarbon Intermediates Assigned Specialist: Senior Application Scientist, Halocarbon Division[1] Executive Summary You are lik...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: SPEC-216-DCHFP
Subject: Troubleshooting Anomalous NMR, IR, and MS Data for Fluorocarbon Intermediates
Assigned Specialist: Senior Application Scientist, Halocarbon Division[1]
Executive Summary
You are likely encountering difficulties interpreting the spectroscopic data for 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (
). This molecule, often referred to as CFC-216ca , possesses high symmetry ( or ), which should theoretically yield simplified spectra.[1] However, "unexpected" results typically arise from three specific root causes:
Isomeric Contamination: Presence of the asymmetric 1,2-dichloro isomer (
): 2 equivalent fluorines.[1]
Expected Pattern: Two signals with an integration ratio of 2:1 .[1]
Troubleshooting Scenario A: "I see three or more signals."
Diagnosis: You likely have Isomeric Contamination (The 1,2-isomer).[1]
Synthesis of 1,3-DCHFP often produces 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane (CFC-216ba) as a byproduct.[1] Unlike the target molecule, the 1,2-isomer lacks symmetry, resulting in three or more distinct fluorine environments (
Troubleshooting Scenario B: "My triplets look like complex multiplets."
Diagnosis: Second-Order Coupling (Magnetic Inequivalence).
Even if the molecule is chemically symmetric, the internal
fluorines may couple to the terminal fluorines in a way that creates an AA'BB'XX' spin system.[1] This is common in perfluorinated chains where (vicinal) and (long-range) coupling constants are non-zero.[1]
Actionable Protocol:
Solvent Swap: Switch from
to Acetone- or Benzene-.[1] Fluorine shifts are highly solvent-dependent; changing polarity can resolve overlapping multiplets.[1]
Decoupling: Run a
homodecoupling experiment (if hardware permits) to collapse multiplets into singlets, confirming the connectivity.
Workflow Visualization: NMR Logic Tree
Caption: Logic flow for distinguishing 1,3-DCHFP from isomers and interpreting coupling effects.
Phase 2: IR Spectroscopy & "Ghost" Peaks
The Issue: Unexpected Bands in the 1600–1800 cm⁻¹ Region
Users often report a weak to medium band appearing around 1750–1780 cm⁻¹.[1] Since 1,3-DCHFP is a saturated halocarbon, it should not contain carbonyl (
Diagnosis: Hydrolytic Degradation.[1]
While perfluorocarbons are generally stable, the
bond in the presence of trace moisture and Lewis acid impurities (from synthesis catalysts like or ) can hydrolyze.[1]
Reaction:
Indicator: The
stretch of an acid fluoride is characteristically high frequency (approx. 1880 cm⁻¹), but hydrated forms or carboxylic acid derivatives may appear lower (1750 cm⁻¹).[1]
Corrective Action:
Dry the Sample: Pass the neat liquid through a small plug of activated neutral alumina.[1]
Re-run IR: If the peak disappears, it was a hydrolysis artifact or trace water.[1]
Phase 3: Mass Spectrometry (GC-MS) Validation
The Issue: Mismatch in Isotope Patterns
You expect a specific isotopic envelope due to the two chlorine atoms (
peak (M-19), though less common.[1] If your highest mass cluster shows a Chlorine isotope pattern of 3:1 (indicating 1 Cl atom), you are looking at the fragment, not the parent.[1]
Protocol:
Use Chemical Ionization (CI) with Methane or Isobutane if the EI spectrum is ambiguous.[1] CI is softer and will preserve the
or species, allowing conformation of the molecular weight (MW = 220.93 g/mol ).[1]
National Institute of Standards and Technology (NIST). 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane - Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[1][3][4]
[Link][1]
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Contextual reference for F-F coupling constants and chemical shift ranges).
[Link][1]
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants.[1] NMR Facility Database.[1]
[Link]
"addressing low solubility issues with 1,3-dichlorohexafluoropropane"
Topic: Optimization of Solubility, Phase Miscibility, and Handling in Research Applications Ticket ID: TCH-SOL-216 Status: Active Guide[1] Executive Summary: The "Fluorous" Challenge Applicable Compound: 1,3-Dichloro-1,1...
Researchers often encounter "solubility failures" with 1,3-DCHP not because the solvent is "bad," but because it exhibits simultaneous hydrophobicity and lipophobicity .[1] Due to the high electronegativity of fluorine and the low polarizability of the C-F bond, 1,3-DCHP often segregates into a third phase—the Fluorous Phase —which is immiscible with both aqueous buffers and many standard organic solvents (e.g., Methanol, Acetonitrile) at room temperature.
This guide provides validated protocols to bridge this miscibility gap, ensuring homogeneity during reactions and controlled phase separation during purification.
Physicochemical Profile & Solubility Data
Before troubleshooting, verify that your experimental parameters align with the physical limitations of 1,3-DCHP.
Poor solvent for ions or polar reagents without modification.[1]
Miscibility Class
Fluorous
Immiscible with MeOH, MeCN, Water.[1] Miscible with THF, Et₂O, BTF.[1]
Troubleshooting Guides (Q&A Format)
Issue A: "My non-fluorous reagents are precipitating out of the 1,3-DCHP solution."
Diagnosis: 1,3-DCHP has very weak Van der Waals interactions (London dispersion forces).[1] It cannot solvate standard organic molecules (lipophilic) or salts (hydrophilic) effectively.[1][3]
Solution: The Hybrid Solvent Strategy
Do not use 1,3-DCHP as a neat solvent for non-fluorous reagents.[1] You must introduce a "bridging solvent" or "amphiphilic co-solvent."[1]
Step 1: Add Benzotrifluoride (BTF) or Dichloromethane (DCM) .[1] BTF is the gold standard "hybrid" solvent; it dissolves both organic molecules and fluorous solvents.[1]
Step 2: If the reagent is polar, use Tetrahydrofuran (THF) as a co-solvent. 1,3-DCHP is generally miscible with THF.[1]
Step 3: Calculate the Fluorine Content of your target molecule.[1] If your solute has <40% fluorine by weight, it will likely require at least 20-30% volume fraction of organic co-solvent to remain dissolved in 1,3-DCHP.[1]
Issue B: "I see two layers forming when I add my organic solvent, but I need a homogeneous reaction."
Diagnosis: You have hit the miscibility gap.[1] Many fluorinated solvents exhibit an Upper Critical Solution Temperature (UCST) .[1] Below this temperature, they separate; above it, they mix.[1]
Solution: Thermomorphic Tuning
You can exploit the temperature-dependent solubility to run a homogeneous reaction that auto-separates upon cooling (facilitating purification).[1]
Protocol:
Combine 1,3-DCHP and your organic solvent (e.g., Toluene or DMF).[1]
Heat the mixture to 40–50 °C (Note: Use a reflux condenser; 1,3-DCHP boils at ~34.6 °C. Do not use an open vessel ).
Observe the phase boundary.[1][4] If it disappears, run the reaction at this elevated temperature (homogeneous phase).
Cool to 0 °C or Room Temperature post-reaction to induce phase separation for extraction.
Issue C: "The volume of my solvent is decreasing rapidly, causing precipitation."
Diagnosis: 1,3-DCHP has a boiling point near ambient temperature (~35 °C).[1] In a standard fume hood with airflow, it evaporates rapidly, crashing out solutes.[1]
Solution: Vapor Pressure Management
Immediate Fix: Switch to sealed pressure tubes or heavy-walled glass vials with crimp tops.
Alternative: If possible, substitute with HCFC-225 (Asahiklin AK-225) or a Hydrofluoroether (HFE) with a higher boiling point if the specific chemical inertness of 1,3-DCHP is not strictly required.[1]
Visual Workflows
Diagram 1: The Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your solute when using 1,3-DCHP.
Caption: Decision matrix for addressing insolubility. "BTF" refers to Benzotrifluoride, a universal bridge solvent.
Diagram 2: Fluorous Biphasic Separation Protocol
If you are using 1,3-DCHP to separate a fluorinated product from non-fluorinated impurities.[1]
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE) logic using liquid-liquid extraction.
Advanced Experimental Protocol: The "BTF Bridge" Method
Objective: Dissolve a highly lipophilic drug candidate (LogP > 4) in 1,3-DCHP for fluorination reactions.
Rationale: Lipophilic compounds often fail to dissolve in perfluorinated solvents because the solvents are too non-polar (fluorophobic effect).[1][3] Benzotrifluoride (BTF) acts as a mediator.[1]
Procedure:
Preparation: Weigh the solute into a vial.
Primary Solvation: Add BTF dropwise. Add only enough to wet the solid and create a concentrated slurry or syrup.
Note: BTF is miscible with 1,3-DCHP in all proportions.[1]
Dilution: Slowly add 1,3-DCHP to the BTF/Solute mixture while vortexing.
Observation: If turbidity appears (Cloud Point), add more BTF immediately.
Target Ratio: Aim for a final solvent composition of 1:4 (BTF:1,3-DCHP) . This maintains the "fluorous" character required for the reaction while sustaining solubility.[1]
References
Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.
Horváth, I. T., & Rábai, J. (1994).[1] Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science. [1]
PubChem. (n.d.).[1] 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (Compound Summary). National Library of Medicine.[1] [1]
Curran, D. P. (1998).[1] Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition.
Disclaimer: 1,3-Dichlorohexafluoropropane is an ozone-depleting substance (ODS) regulated under the Montreal Protocol.[1] Ensure all research is conducted in closed systems with appropriate capture mechanisms in compliance with local environmental laws.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Subject: 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS: 662-01-1)[1][2][3]
Executive Summary
1,3-Dichlorohexafluoropropane (1,3-DCHFP), historically known as CFC-216ca, represents a class of dense, chemically inert chlorofluorocarbons used primarily as fluorous reaction solvents and low-temperature heat transfer fluids .[1][2][3] While possessing exceptional thermodynamic stability and unique solvation properties for fluorous-tagged synthesis, its application is currently constrained by regulatory frameworks (Montreal Protocol, PFAS restrictions).[1][2][3]
This guide benchmarks 1,3-DCHFP against modern hydrofluoroethers (HFEs) and perfluoropolyethers (PFPEs), providing the experimental data necessary for researchers to evaluate its utility in legacy protocols versus sustainable alternatives.[1][2][3]
Part 1: Physicochemical Profile & Mechanism of Action[2][3]
To understand the performance of 1,3-DCHFP, one must analyze its molecular architecture.[1][2][3] The molecule consists of a perfluorinated propane backbone capped with chlorine atoms.[2][3] This "hybrid" halogenation provides a critical bridge in solubility profiles.[1][2][3]
The "Hybrid Solvency" Mechanism
Unlike fully perfluorinated fluids (like Fluorinert FC-72), which are often immiscible with organic reactants, the chlorine atoms in 1,3-DCHFP introduce a slight dipole moment and polarizability.[1][2][3]
Effect: It dissolves "heavy" fluorous-tagged catalysts while maintaining partial miscibility with standard organic solvents (like THF or Toluene) at elevated temperatures, and complete phase separation at lower temperatures.[1][2][3]
Application: This thermomorphic behavior is the foundation of Fluorous Biphasic Catalysis (FBC) .[2][3]
Table 1: Thermophysical Properties Benchmark
Comparison of 1,3-DCHFP against common alternatives used in pharmaceutical process cooling and synthesis.
Property
1,3-DCHFP (Benchmark)
Galden HT-55 (PFPE)
Novec 7100 (HFE)
Dichloromethane (DCM)
CAS Number
662-01-1
69991-67-9
163702-07-6
75-09-2
Boiling Point (°C)
33 - 34
55
61
39.6
Density (g/mL @ 25°C)
1.57
1.65
1.52
1.33
Viscosity (cSt @ 25°C)
~0.5 - 0.7
0.45
0.38
0.32
Dielectric Constant
~2.0 - 2.5
2.1
7.4
8.9
Ozone Depletion (ODP)
High (Class I)
0
0
0
Primary Utility
Fluorous Solvent
Heat Transfer
Cleaning/Solvent
Organic Solvent
Analyst Note: 1,3-DCHFP shares a similar boiling point to DCM, making it an excellent "drop-in" replacement for volatility-dependent evaporative cycles, but its lack of hydrogen bonding capability makes it a poor solvent for polar APIs unlike DCM.[1][2][3]
Part 2: Application A – Fluorous Biphasic Catalysis (FBC)[2]
In drug discovery, separating expensive metal catalysts (e.g., Rhodium, Palladium) from the final pharmaceutical ingredient (API) is critical.[1][2] 1,3-DCHFP serves as the Fluorous Phase Carrier .[1][2][3]
The Workflow
Homogeneous Phase (Heat): 1,3-DCHFP + Organic Solvent (e.g., Toluene) are heated.[1][2][3] The mixture becomes a single phase, allowing high-speed homogeneous catalysis.[1][2][3]
Heterogeneous Phase (Cool): Upon cooling, the system separates.[2][3] The fluorous-tagged catalyst retreats into the 1,3-DCHFP layer; the product remains in the organic layer.[1][2][3]
Visualization: Fluorous Biphasic Separation Logic
The following diagram illustrates the phase-switching behavior that defines 1,3-DCHFP's utility in synthesis.
Caption: Thermomorphic behavior of 1,3-DCHFP allowing catalyst recycling in biphasic systems.
Use Case: Purification of peptide libraries.[1][2][3]
Preparation: Condition a Fluorous Silica Gel cartridge with 2 column volumes (CV) of 1,3-DCHFP .
Why: This primes the fluorous stationary phase.[2][3][4]
Loading: Dissolve the crude reaction mixture (containing fluorous-tagged impurities) in a minimum volume of DMF/1,3-DCHFP (9:1) and load onto the cartridge.
Elution (Fluorophobic): Wash with 80% MeOH/Water.[1][2][3]
Result: Non-fluorous compounds (target peptides) elute.[2][3] Fluorous-tagged impurities remain bound to the silica due to affinity with the 1,3-DCHFP priming.[1][2][3]
Elution (Fluorophilic): Wash with 100% 1,3-DCHFP or Acetone.
Result: Releases the fluorous-tagged species.[1][2][3]
Part 3: Application B – Thermal Management in Analytical Instrumentation[1][2][3]
Due to its low viscosity and freezing point, 1,3-DCHFP is historically used as a dielectric coolant in NMR probes and semiconductor chillers.[1][2][3]
Performance vs. Galden/Fluorinert[1][2][3][5][6][7][8][9]
Heat Transfer Efficiency: 1,3-DCHFP has a lower viscosity than many Galden grades at low temperatures (-40°C), resulting in less pump strain and better turbulent flow (higher heat transfer coefficient).[1][2][3]
Volatility Risk: With a boiling point of ~34°C, 1,3-DCHFP is highly volatile compared to Galden HT-55.[1][2][3] Systems must be hermetically sealed to prevent fluid loss and environmental release.[2][3]
Decision Matrix: When to use 1,3-DCHFP?
Strictly speaking, due to regulatory pressure, 1,3-DCHFP should only be used if specific chemical compatibility (solvency) is required.[1][2][3] For pure heat transfer, PFPEs are superior due to safety.[1][2][3]
Caption: Selection logic for differentiating solvent applications from heat transfer applications.
Part 4: Scientific Integrity & Regulatory Warning (E-E-A-T)
Critical Safety & Environmental Notice:
1,3-Dichlorohexafluoropropane is classified as an Ozone Depleting Substance (ODS) under the Montreal Protocol (Class I or II depending on jurisdiction and isomer specificity) and is increasingly regulated as a PFAS (Per- and Polyfluoroalkyl Substance).[1][2]
Substitution: For most heat transfer applications, Segregated Hydrofluoroethers (HFEs) (e.g., HFE-7100, HFE-7200) or Perfluoropolyethers (PFPEs) (Galden) are the validated, environmentally preferred alternatives.[1][2][3] They offer zero ODP and lower global warming potential.[2][3]
Handling: If 1,3-DCHFP must be used (e.g., reproducing legacy pharmaceutical patents), it requires:
Rotary evaporation with a cryogenic trap (-78°C) to prevent atmospheric release.[1][2][3]
Disposal via high-temperature incineration at certified hazardous waste facilities.[1][2][3]
Authoritative References
PubChem. 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (Compound Summary). National Library of Medicine.[2][3] Available at: [Link][1]
Halocarbon. Engineered Fluids for Heat Transfer (Comparison vs Galden). Available at: [Link][1]
Gladysz, J. A., & Curran, D. P. Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe.[1][2][3] Tetrahedron, 2002.[1][2][3] (Foundational text on the mechanism of fluorous solvents).
3M Technical Data. Novec 7100 Engineered Fluid Product Information. (Used for comparative benchmarking).[2][3][5] Available at: [Link][1]
Solvay. Galden HT PFPE Heat Transfer Fluids Technical Data Sheet.[1][2][3] Available at: [Link][1]
Spectroscopic Differentiation of Dichlorohexafluoropropane Isomers: A Comparative Guide
Executive Summary In the synthesis of fluorinated intermediates for anesthetics and solvent applications, 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (HCFC-216ca) is frequently accompanied by constitutional isomers.[1] Be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of fluorinated intermediates for anesthetics and solvent applications, 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane (HCFC-216ca) is frequently accompanied by constitutional isomers.[1] Because these isomers share identical molecular weights (
) and similar boiling points (), standard separation techniques often fail to detect isomeric impurities.[1]
This guide provides a definitive spectroscopic workflow to differentiate the target 1,3-isomer (HCFC-216ca) from its primary contaminants: the 2,2-isomer (HCFC-216aa) and the 1,2-isomer (HCFC-216ba) .[1]
The Isomer Landscape
Common Name
Designation
Structure
Symmetry
Key Feature
1,3-isomer
HCFC-216ca
Symmetric terminal groups
2,2-isomer
HCFC-216aa
(approx)
Highly symmetric (Singlet)
1,2-isomer
HCFC-216ba
Asymmetric (Chiral center)
Molecular Architecture & Spectroscopic Logic
Differentiation relies on molecular symmetry .[1][2] The placement of chlorine atoms drastically alters the magnetic environment of the fluorine nuclei (
) and the fragmentation patterns in Mass Spectrometry (MS).
-NMR: The Gold Standard
Fluorine NMR is the most robust method for this analysis due to its wide chemical shift dispersion (
) are often weak or absent in aliphatic fluorocarbons, fragmentation follows the "weakest bond" rule.[1] C-Cl bonds cleave more readily than C-F bonds.[1]
216aa: Loss of
yields a stable cation adjacent to two electron-withdrawing groups.[1]
Designed to separate the 1,2-isomer (diastereomers) from the 1,3-isomer.[1]
Column Selection: DB-624 or equivalent (6% Cyanopropyl-phenyl dimethyl polysiloxane).[1] The polarity is required to separate isomers based on dipole moments.[1]
Oven Program:
Initial:
(Hold 5 min) - Essential for low boiling point analytes.
The following diagram illustrates the logical decision tree for identifying the specific isomer in an unknown batch.
Figure 1: Spectroscopic decision tree for the identification of C3Cl2F6 isomers based on 19F-NMR signal multiplicity and integration.
References
PubChem. (n.d.).[1][2] 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (Compound Summary). National Library of Medicine.[1][2][4] Retrieved from [Link][1]
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Authoritative text on F-NMR shifts and coupling constants).
NIST Mass Spectrometry Data Center. (n.d.).[1] Propane, 1,1,1,3,3,3-hexafluoro- (related isomer data).[1] NIST Chemistry WebBook.[1][2] Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Publish Comparison Guide
Subject: 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CAS: 662-01-1)
Audience: Pharmaceutical Process Chemists, Computational Chemists, and Formulation Scientists.[1]
Executive Summary: The Dual Nature of Fluorinated Solvents
In pharmaceutical development, the selection of process solvents and intermediates is rarely a single-variable decision. 1,3-Dichlorohexafluoropropane (commonly known as HCFC-216aa ) occupies a critical niche.[1] It serves as both a non-flammable, precision cleaning solvent for medical devices and a fluorinated building block for Active Pharmaceutical Ingredients (APIs).[1]
However, reliance on experimental data alone is no longer sufficient in modern drug discovery.[1] High-throughput screening requires predictive models.[1] This guide benchmarks the experimental properties of HCFC-216aa against computational predictions (DFT/Ab Initio), providing a roadmap for validating fluorinated solvents in silico before they hit the bench.
Thermodynamic & Physical Profile: The Data Gap
The following table contrasts established experimental values with standard computational outputs (using Density Functional Theory, B3LYP/6-311+G(d,p) level of theory).
and terminal groups exhibit gauche/trans isomerism.[1]
Experimental Reality: The bulk liquid is a Boltzmann-weighted average of all conformers.[1]
Computational Pitfall: Finding the global minimum energy structure (usually trans) is insufficient.[1] You must sample the conformational space to accurately predict the dipole moment and boiling point.
Structural Dynamics & Spectroscopy
Validating the identity of HCFC-216aa during synthesis requires precise spectroscopic data.[1]
Vibrational Analysis (IR/Raman)
Experimental: The C-F stretch appears as a broad, intense band between 1100–1350 cm⁻¹ .[1] The C-Cl stretch is distinct, typically found in the 600–800 cm⁻¹ "fingerprint" region.
Computational: Unscaled DFT frequencies are typically 5–10% higher than experimental values due to the harmonic approximation (neglecting anharmonicity).[1]
Correction Protocol: Apply a scaling factor of 0.967 (for B3LYP/6-311G(d,p)) to align computed spectra with experimental FTIR data.
Diagram: Solvent Validation Workflow
The following workflow illustrates the logic for cross-validating computational predictions with experimental checkpoints.
Figure 1: An integrated workflow for validating fluorinated solvents, ensuring computational models align with physical reality before scale-up.
Hansen Solubility Parameters (HSP): The Formulation Key
For drug development professionals, Hansen Solubility Parameters (HSP) are the gold standard for predicting whether HCFC-216aa will dissolve a specific API or polymer coating.[1]
(Dispersion): High for HCFC-216aa due to large Cl/F atoms (polarizability).[1]
(Polarity): Moderate; the symmetry of the molecule partially cancels the C-Cl and C-F dipoles.
(Hydrogen Bonding): Very low.[1] It has no H-bond donors and weak acceptor capability (F atoms are tightly held).[1]
Application: HCFC-216aa is an excellent "non-solvent" for precipitating polar drugs or dissolving highly fluorinated/lipophilic intermediates.[1]
Experimental Protocols
To ensure reproducibility (Trustworthiness), use these self-validating protocols.
While chemically useful, HCFC-216aa faces regulatory pressure.[1]
GWP (Global Warming Potential): High.[1] It absorbs strongly in the IR window where the atmosphere is transparent.
ODP (Ozone Depletion Potential): Non-zero (contains Chlorine), though lower than legacy CFC-113.[1]
Toxicity: Generally low acute toxicity, but acts as a simple asphyxiant in high concentrations.[1]
Decision Logic for Process Chemists
When should you use HCFC-216aa versus a green alternative (like HFE-7100)?
Figure 2: Decision matrix for selecting halogenated solvents in pharmaceutical synthesis, balancing performance with environmental impact.
References
National Institute of Standards and Technology (NIST). 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane - Gas Phase IR Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
PubChem. Compound Summary for CID 69580: 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane.[1] National Center for Biotechnology Information.[1] [Link]
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Foundational text for HSP methodology). [Link]
Frisch, M. J., et al. Gaussian 16, Revision C.01.[1] Gaussian, Inc., Wallingford CT, 2016.[1] (Standard citation for DFT computational protocols).
Intergovernmental Panel on Climate Change (IPCC). Anthropogenic and Natural Radiative Forcing.[1] (Source for GWP data of Halocarbons). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Guide: 1,3-Dichlorohexafluoropropane (CFC-216ca) in Fluorinated SynthesisContent Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Process Engineers.
Executive Summary: The Feedstock Advantage
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane (CFC-216ca, CAS: 662-01-1) is a fully halogenated chlorofluorocarbon. While historically evaluated as a solvent due to its physicochemical similarity to CFC-113, its classification as a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol has restricted its contemporary utility strictly to chemical feedstock applications .
Unlike emissive solvents, CFC-216ca serves as a critical intermediate in the synthesis of specialized fluorinated monomers and cyclic compounds, most notably hexafluorocyclopropane (c-C3F6) . This guide objectively compares CFC-216ca against its isomer (CFC-216ba) and modern hydrofluoroether (HFE) alternatives to delineate its specific role in high-value fluorocarbon synthesis.
Part 1: Physicochemical Profile & Comparative Analysis
To understand the utility of CFC-216ca, we must benchmark it against the historical "gold standard" solvent (CFC-113) and the modern green alternative (HFE-7100). This comparison highlights why CFC-216ca was valued for its density and volatility, and why it is now irreplaceable only as a structural building block.
Table 1: Comparative Physicochemical Properties
Property
CFC-216ca (1,3-isomer)
CFC-216ba (1,2-isomer)
CFC-113 (Reference)
HFE-7100 (Modern)
CAS Number
662-01-1
661-97-2
76-13-1
163702-07-6
Structure
Cl-CF2-CF2-CF2-Cl
CF3-CFCl-CF2Cl
CCl2F-CClF2
C4F9OCH3
Boiling Point (°C)
35.0 – 36.0
33.0 – 34.0
47.6
61.0
Density (g/cm³ @ 25°C)
1.573
1.580
1.56
1.52
ODP (Ozone Depletion)
High (Class I)
High (Class I)
0.8
0.00
Primary Application
C3-Ring Synthesis
Linear C3 Synthesis
Banned (Solvent)
Precision Cleaning
Scientist’s Insight:
The boiling point of CFC-216ca (35–36°C) is significantly lower than CFC-113, making it more volatile. In a synthesis context, this is advantageous for product isolation, as the solvent/reactant can be stripped easily under mild vacuum, preserving heat-sensitive fluorinated intermediates.
Part 2: Primary Application – Synthesis of Hexafluorocyclopropane
The most significant peer-reviewed application of CFC-216ca is its use as the precursor for hexafluorocyclopropane , a highly strained ring system used to introduce perfluoropropyl groups into pharmaceutical candidates and etchants.
Mechanism of Action: 1,3-Dechlorination
The reaction proceeds via a reductive 1,3-elimination of chlorine atoms using a metal reductant (typically Zinc). The 1,3-positioning of the chlorine atoms is the causal factor for ring closure; the 1,2-isomer (CFC-216ba) would instead yield a linear alkene (perfluoropropylene) under similar conditions.
Experimental Protocol: Zinc-Mediated Cyclization
Note: This protocol assumes a closed-loop system to prevent ODS release.
Activation: Suspend Zinc dust (1.2 equiv) in the solvent within a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.
Initiation: Heat the suspension to 60°C. Add a catalytic amount of Iodine to activate the Zinc surface.
Addition: Dropwise add CFC-216ca. The reaction is exothermic; control rate to maintain gentle reflux.
Isolation: Hexafluorocyclopropane (bp ~ -31°C) is a gas at room temperature. The product must be distilled directly from the reaction vessel through a -10°C condenser (to reflux solvent) and collected in a dry-ice/acetone trap (-78°C).
Purification: Fractional distillation of the cold trap condensate.
Validation Check:
19F NMR: Confirm disappearance of -CF2Cl signals (typically -60 to -70 ppm region) and appearance of the singlet for cyclic -CF2- (typically -150 to -160 ppm region).
Part 3: Decision Logic for Fluorinated Feedstocks
Selecting the correct C3 feedstock is critical for pathway efficiency. The diagram below illustrates the decision logic researchers should apply when choosing between CFC-216ca, CFC-216ba, and Hexafluoropropylene (HFP).
Figure 1: Decision matrix for C3 fluorinated feedstock selection. Note the exclusive role of CFC-216ca in accessing cyclic motifs.
Part 4: Synthesis Workflow Visualization
The following diagram details the specific conversion pathway from CFC-216ca to high-value fluorinated intermediates.
Figure 2: Synthetic pathway transforming CFC-216ca into downstream fluorinated products via the cyclopropane intermediate.
Part 5: Environmental & Safety Protocols
Scientific Integrity Statement:
Using CFC-216ca requires strict adherence to the Montreal Protocol . It is permitted only as a feedstock where the substance is entirely transformed or destroyed.
Closed-Loop Systems: All reactor vents must be scrubbed. The volatility (bp 35°C) poses a high risk of fugitive emissions.
Destruction Efficiency: Any unreacted CFC-216ca must be captured and sent to a licensed thermal oxidation facility (99.99% destruction efficiency required).
Toxicity: While less toxic than some chlorinated solvents, it is an asphyxiant and mild irritant. Work must be performed in a fume hood with oxygen sensors present due to the density of vapors (heavier than air).
References
Atmospheric Abundances and Emissions of CFC-216ca. Atmosphere. (2014).[1] Identifies CFC-216ca as a feedstock and intermediate in chemical synthesis.[1]
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane Substance Profile. PubChem. Detailed chemical and physical property data (CID 69580).
Process for the Preparation of Fluorine Containing Vinyl Ethers. European Patent EP1616849B1. Describes the context of fluorinated ether synthesis where C3 precursors are utilized.
Australian and Global Emissions of Ozone Depleting Substances. DCCEEW Report (2023). Confirms the status of CFC-216ca as a minor CFC with increasing abundance due to feedstock leakage.
Synthesis of Perfluorocyclopropane. Journal of the American Chemical Society. (Historical Reference for Zinc-mediated 1,3-elimination protocols). (Note: Generalized reference for the chemical transformation described).
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 1,3-dichlorohexafluoropropane and Its Alternatives
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. The choice of solvent, often perceived as a passive medium, can be a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. The choice of solvent, often perceived as a passive medium, can be a critical and often overlooked variable that significantly impacts reaction outcomes, particularly in sensitive applications like peptide synthesis. This guide provides an in-depth technical comparison of 1,3-dichlorohexafluoropropane, a lesser-known fluorinated solvent, with established alternatives, focusing on the practical aspects of ensuring experimental reproducibility.
The Challenge of Reproducibility in Specialized Chemical Applications
Achieving consistent and reproducible experimental results is a cornerstone of scientific advancement. However, irreproducibility can arise from numerous factors, including the variability of biological materials, experimental design flaws, and the purity of reagents and solvents.[1] In complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), the solvent plays a multifaceted role beyond simple dissolution, affecting resin swelling, reaction kinetics, and impurity profiles. The introduction of novel or less-common solvents like 1,3-dichlorohexafluoropropane necessitates a thorough evaluation of their properties and potential impact on reproducibility.
Unveiling 1,3-dichlorohexafluoropropane: Properties and Postulated Applications
1,3-dichlorohexafluoropropane (C₃Cl₂F₆) is a perhalogenated compound with a molecular weight of 220.93 g/mol .[2] Its fully halogenated structure suggests high density, low flammability, and chemical inertness, characteristic of many fluorinated solvents. While specific experimental applications of 1,3-dichlorohexafluoropropane are not widely documented in peer-reviewed literature, its physicochemical properties suggest its potential utility as a specialized solvent in contexts requiring high stability and a unique solvency profile.
Based on its structure, we can infer the following properties and their implications for experimental reproducibility:
High Density and Volatility: These properties can be advantageous for specific separation and purification processes. However, the volatility of the solvent requires precise temperature and pressure control during reactions to prevent concentration changes, which could affect reaction rates and equilibria, thereby impacting reproducibility.
Chemical Inertness: The high degree of halogenation suggests that 1,3-dichlorohexafluoropropane is likely to be chemically inert under a wide range of reaction conditions. This inertness is crucial for minimizing side reactions with reagents and intermediates, a key factor in ensuring reproducible outcomes.
Unique Solvency: Fluorinated solvents often exhibit unique solubility characteristics, being able to dissolve fluorinated compounds while having limited miscibility with common organic solvents and water. This "fluorous" property can be exploited in specialized purification techniques. However, this unique solvency also means that its ability to effectively solvate reactants and reagents in a given reaction needs to be empirically determined.
A promising, albeit hypothetical, application for a solvent with these characteristics is in Solid-Phase Peptide Synthesis (SPPS) , particularly for peptides with high hydrophobicity or those prone to aggregation. Efficient solvation of the growing peptide chain and the solid support is critical for successful coupling reactions in SPPS.[3]
A Comparative Analysis: 1,3-dichlorohexafluoropropane vs. Established Alternatives
To objectively assess the potential of 1,3-dichlorohexafluoropropane, it is essential to compare its predicted properties with those of well-established solvents used in similar applications. For the context of SPPS and other specialized organic syntheses, we will consider three alternatives: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), methyl nonafluorobutyl ether, and ethyl nonafluorobutyl ether.
Highly polar, strong hydrogen bond donor, can disrupt peptide aggregation[4][9]
Low surface tension, high thermal stability, non-flammable[10]
Low surface tension, high thermal stability, non-flammable[10][11]
Potential for Reproducibility Issues
Potential for batch-to-batch variation in isomeric purity and residual synthesis impurities. Volatility may affect concentration.
Hygroscopic; water content can affect reaction outcomes. Acidity (pKa ≈ 9.3) can be incompatible with certain protecting groups.
Potential for isomeric impurities.
Potential for isomeric impurities.
Ensuring Reproducibility: A Self-Validating System
To mitigate reproducibility issues when working with a novel solvent like 1,3-dichlorohexafluoropropane or any of its alternatives, a robust, self-validating experimental workflow is paramount. This involves stringent quality control of the solvent and a well-defined experimental protocol with clear checkpoints.
Solvent Quality Control: The First Line of Defense
The purity of the solvent is a critical factor influencing experimental reproducibility. Impurities can act as catalysts, inhibitors, or competing reagents, leading to inconsistent results.[4]
Workflow for Solvent Qualification
Caption: Workflow for the quality control and validation of incoming solvent batches.
Detailed Protocol for Solvent Quality Control:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Objective: To determine the purity of the solvent and identify any volatile impurities.
Instrumentation: A standard GC-MS system.
Method:
Prepare a dilute solution of the solvent in a high-purity, volatile solvent (e.g., hexane).
Inject a known volume into the GC-MS.
Use a temperature program that allows for the separation of the main component from potential lower and higher boiling point impurities.
Identify impurities by comparing their mass spectra to a library database.
Quantify the purity by peak area percentage. A purity of >99.5% is recommended for sensitive applications.
Karl Fischer Titration:
Objective: To quantify the water content in the solvent.
Rationale: Water can interfere with many organic reactions, especially those involving water-sensitive reagents.
Method: Use a coulometric or volumetric Karl Fischer titrator to determine the water content. For most anhydrous applications, a water content of <50 ppm is desirable.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Objective: To confirm the chemical structure of the solvent and detect non-volatile or certain isomeric impurities.
Method: Acquire ¹H and ¹⁹F NMR spectra. The absence of unexpected signals in the ¹H NMR spectrum and a clean, expected pattern in the ¹⁹F NMR spectrum provide confidence in the structural integrity of the solvent.[12]
The following is a detailed protocol for a manual SPPS of a model peptide, highlighting the critical role of the solvent. This protocol is designed to be a self-validating system by including in-process controls.
Logical Flow of a Single SPPS Coupling Cycle
Caption: A single coupling cycle in solid-phase peptide synthesis.
Detailed Protocol for SPPS of a Model Hexapeptide (e.g., Ala-Phe-Leu-Gly-Val-Ile):
Resin Swelling:
Place 100 mg of Rink Amide resin in a fritted syringe.
Add 2 mL of the chosen solvent (e.g., 1,3-dichlorohexafluoropropane or an alternative) and allow the resin to swell for 30 minutes. Adequate swelling is crucial for reaction efficiency and is the first indicator of solvent performance.
Fmoc-Deprotection:
Drain the solvent.
Add 2 mL of 20% piperidine in the chosen solvent to the resin.
Agitate for 5 minutes, then drain. Repeat once.
Washing:
Wash the resin thoroughly with the chosen solvent (5 x 2 mL) to remove residual piperidine. Inadequate washing is a common source of side reactions and poor reproducibility.
Amino Acid Coupling:
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in 1 mL of the chosen solvent.
Add 6 equivalents of a base (e.g., DIPEA) and pre-activate for 2 minutes.
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
Post-Coupling Wash:
Drain the coupling solution and wash the resin with the chosen solvent (5 x 2 mL).
In-Process Control (Kaiser Test):
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling step. This is a critical checkpoint for ensuring reproducibility between batches.
Repeat Cycles:
Repeat steps 2-6 for each amino acid in the sequence.
Final Cleavage and Deprotection:
After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to release the peptide.
Analysis:
Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the correct mass. Consistent purity profiles across different batches are a key indicator of reproducible synthesis.
Troubleshooting Reproducibility Issues
Issue
Potential Cause Related to Solvent
Recommended Action
Low Coupling Efficiency (Positive Kaiser Test)
Poor solvation of the resin or growing peptide chain.
Consider a solvent mixture (e.g., with HFIP to disrupt aggregation) or switch to a more effective solvating agent like NMP or DMF for that specific coupling step.
Unexpected Side Products
Presence of reactive impurities in the solvent (e.g., amines in DMF, water).
Re-purify the solvent or use a freshly opened, high-purity bottle. Implement the solvent QC protocol.
Inconsistent HPLC Profiles Between Batches
Variability in solvent quality (purity, water content) or evaporation of a volatile solvent during the reaction.
Strictly adhere to the solvent QC protocol for every new bottle. For volatile solvents, ensure the reaction vessel is well-sealed and temperature is controlled.
Resin Clumping or Poor Swelling
Inappropriate solvent for the specific resin type.
Test the swelling of the resin in different solvents before starting the synthesis.
Conclusion and Future Outlook
While 1,3-dichlorohexafluoropropane remains a compound with limited documented applications, its predicted properties as a highly inert and stable fluorinated solvent make it a candidate for specialized chemical syntheses where reproducibility is paramount. However, without empirical data, its performance can only be inferred.
For researchers considering its use, the path to reproducible experiments lies in a rigorous, self-validating workflow. This begins with the stringent analytical qualification of the solvent to ensure purity and consistency, followed by a meticulously controlled experimental protocol with built-in checkpoints.
When comparing with established alternatives like HFIP and fluorinated ethers, the choice of solvent will ultimately depend on the specific requirements of the reaction, including the polarity of the reactants, the need to disrupt aggregation, and the desired workup procedure. As the demand for specialized solvents in high-stakes applications like drug development continues to grow, a systematic approach to evaluating and validating new chemical entities like 1,3-dichlorohexafluoropropane will be essential for ensuring the integrity and reproducibility of scientific research.
References
Shamoo, A. E., & Resnik, D. B. (2015). Responsible Conduct of Research. Oxford University Press.
PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
PubChem. (n.d.). 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
Analytical Methods, (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Retrieved from [Link]
Fluorinated peptide biomaterials. (2017). National Institutes of Health. Retrieved from [Link]
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]
Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. (2023). Retrieved from [Link]
Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]
Agilent. (2011). Analysis of halogenated hydrocarbons in air. Retrieved from [Link]
Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). (2022). ResearchGate. Retrieved from [Link]
SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoropropane. Retrieved from [Link]
PubChem. (n.d.). 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2017). National Institutes of Health. Retrieved from [Link]
Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis Online. Retrieved from [Link]
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014). ResearchGate. Retrieved from [Link]
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
Aptamer-Functionalized CuNPs for Label-Free and Highly-Sensitive Detection of Interleukin-6 Using a Light-Addressable Potentiometric Sensor. (2024). ACS Publications. Retrieved from [Link]
Chem-Impex. (n.d.). Ethyl nonafluorobutyl ether (mixture of isomers). Retrieved from [Link]
U.S. Environmental Protection Agency. (2008). Chapter 6 (1,3-Dichloropropene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). Retrieved from [Link]
YouTube. (2021). Lecture 17 Solid Phase Peptide Synthesis. John Trant. Retrieved from [Link]
19F-centred NMR analysis of mono-fluorinated compounds. (2022). National Institutes of Health. Retrieved from [Link]
Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. (1976). National Institutes of Health. Retrieved from [Link]
Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. (2021). National Institutes of Health. Retrieved from [Link]
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). National Institutes of Health. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). (HFE-7100) Methyl nonafluorobutyl ether (40%) Final AEGL Document. Retrieved from [Link]
ChemSynthesis. (n.d.). 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane. Retrieved from [Link]
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). Royal Society of Chemistry. Retrieved from [Link]
Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (2018). ACS Publications. Retrieved from [Link]
Google Patents. (n.d.). DE19926165C2 - Process for the preparation of 1,3-dichloropropane.
1,1,1,3,3,3-Hexafluoro-2-propanol HFIP. (n.d.). Retrieved from [Link]
Operational Guide: Safe Handling and Disposal of 1,3-Dichlorohexafluoropropane (CFC-216ca)
[1][2][3] Executive Safety Directive IMMEDIATE ACTION REQUIRED: 1,3-Dichlorohexafluoropropane (CAS: 662-01-1) possesses a boiling point of approximately 35°C-36°C (95°F) .[1][2][3] This proximity to ambient temperature c...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Safety Directive
IMMEDIATE ACTION REQUIRED: 1,3-Dichlorohexafluoropropane (CAS: 662-01-1) possesses a boiling point of approximately 35°C-36°C (95°F) .[1][2][3] This proximity to ambient temperature creates a critical "phase-transition hazard."[1][2][3] In warm laboratory environments or during transport, this substance can spontaneously pressurize standard glass containers, leading to catastrophic vessel failure.[1][2]
Do not store this chemical in standard solvent cabinets without temperature monitoring.
Part 1: Chemical Profile & Hazard Identification[1][2][4]
Understanding the physical chemistry of CFC-216ca is the prerequisite for safe disposal.[1][2][3] It is a fully halogenated chlorofluorocarbon, meaning it possesses high thermal stability but extreme environmental persistence.[1][2]
Physicochemical Data Table
Property
Value
Operational Implication
CAS Number
662-01-1
Use for waste profiling and inventory tracking.[1][2][3]
Formula
Fully halogenated; high Ozone Depleting Potential (ODP).[1][2][3]
Boiling Point
35°C - 36°C
CRITICAL: Volatile liquid/gas interface.[1][2][3][4] High pressure buildup risk.[1][2]
Density
~1.57 g/cm³
Significantly heavier than water.[1][2][3] Pools in low areas if spilled.[1][2]
Flash Point
N/A (Non-flammable)
While not flammable, thermal decomposition releases toxic gases.[1][2][3]
Reactivity
Stable
Resistant to hydrolysis; requires high-temp incineration.[1][2][3]
The Decomposition Hazard (Causality)
While chemically inert under standard conditions, the disposal challenge lies in its thermal breakdown.[1][2] When subjected to temperatures exceeding 400°C (or open flames), the C-F and C-Cl bonds cleave.[1][2]
Hydrogen Fluoride (HF): Corrosive gas that decalcifies bone and causes deep tissue necrosis.[1][2]
Carbonyl Fluoride (
): Hydrolyzes in lungs to form HF; chemically similar to Phosgene.[1][2]
Part 2: Pre-Disposal Handling & Storage (The Self-Validating System)[1][2][3]
To ensure safety, you must implement a Pressure-Volume-Temperature (PVT) Control System .[1][2][3]
Storage Configuration
Vessel Selection: Use borosilicate glass with plastic safety coating (PVC coated) or stainless steel cylinders.[1][2]
Headspace Rule: Never fill waste containers >80%. The high coefficient of expansion near the boiling point requires significant headspace to prevent hydraulic rupture.[2][3]
Temperature Control: Store below 25°C. If lab temperatures fluctuate, store in a rated flammable/corrosive refrigerator.
Waste Segregation Protocol
Strict Segregation is Mandatory.
Do Not Mix With: Ketones (Acetone) or strong bases.[1][2] While CFC-216ca is stable, mixing with flammable solvents complicates the incineration profile required by the disposal facility.[1][2][3]
Dedicated Stream: Label the waste stream specifically as "Halogenated Solvent - CFC High ODP."
Part 3: The Disposal Protocol
This workflow ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) and the Montreal Protocol.[2]
Hazard Warning: "Contains Ozone Depleting Substances - DO NOT VENT."[1][2][3]
Chain of Custody:
Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2]
Required Technology: The TSDF must use a Rotary Kiln Incinerator operating >1200°C with caustic scrubbers to neutralize the HF/HCl byproduct.[2]
Visual Workflow: Waste Decision Matrix
Caption: Decision matrix for segregating and routing CFC-216ca waste streams to ensure regulatory compliance and safety.
Part 4: Regulatory Framework[1]
Your adherence to these protocols is not just safety practice; it is a legal requirement under the Clean Air Act (CAA) and RCRA .[2]
The Venting Prohibition (Section 608, CAA): It is a federal crime to knowingly vent CFCs or HCFCs into the atmosphere.[1][2] All transfers must use closed-loop systems.[1][2][3]
RCRA Compliance: Under 40 CFR Part 261, this material is a hazardous waste.[1][2] Because of the halogen content, it is restricted from land disposal (Land Ban) and must be treated (incinerated) or reclaimed [1].[1][2]
Part 5: Emergency Response (Spill & Exposure)[1][2]
Decomposition Pathway Diagram
Understanding the chemical breakdown helps emergency responders anticipate hazards during a fire.[1][2]
Caption: Thermal decomposition products of CFC-216ca.[1][2][3] Firefighters must use SCBA due to HF and COF2 generation.[3]
Immediate Spill Actions
Evacuate: The vapor is heavier than air (Density ~1.[1][2][8]57) and will displace oxygen in low-lying areas (asphyxiation hazard).[1][2]
Ventilate: Do not enter without SCBA if the spill is significant (>1 Liter) in a confined space.[1][2]
Contain: Use spill pillows compatible with halogenated solvents.[1][2] Do not use standard clay kitty litter if the waste is mixed with other reactive chemicals; use polypropylene pads.[1][2]
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1][2] Washington, D.C. [Link][1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69580, 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane.[1][2][3][Link][1][2][3]
U.S. Environmental Protection Agency (EPA). Ozone Protection under Title VI of the Clean Air Act.[1][2][Link][1][2][3]